V-11-0711
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H35NO3 |
|---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
(1S)-1-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C27H35NO3/c29-27(23-7-2-1-3-8-23,25-20-28-16-11-21(25)12-17-28)15-10-22-6-4-5-9-26(22)31-24-13-18-30-19-14-24/h1-9,21,24-25,29H,10-20H2/t25-,27+/m0/s1 |
InChI-Schlüssel |
XPPGCUMGAQHVOY-AHKZPQOWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
V-11-0711: A Technical Guide to a Selective ChoKα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-11-0711 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (ChoKα), a key enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis. Upregulation of ChoKα is a hallmark of many cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental methodologies for key in vitro assays, and a discussion of its unique mode of action, which has shed light on the non-catalytic functions of ChoKα in cancer cell survival. This document is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction
Choline kinase alpha (ChoKα) catalyzes the ATP-dependent phosphorylation of choline to phosphocholine (B91661) (PCho), the first committed step in the de novo synthesis of phosphatidylcholine (PtdCho), a major component of eukaryotic cell membranes.[1] Beyond its role in membrane biogenesis, the upregulation of ChoKα activity and PCho levels is strongly associated with malignant transformation, cancer progression, and drug resistance.[1][2] This has positioned ChoKα as a promising target for anticancer therapies.[3]
This compound was developed as a potent and selective inhibitor of ChoKα to probe the enzymatic and non-enzymatic roles of this protein in cancer biology.[4] Studies utilizing this compound have revealed a critical, non-catalytic scaffolding function of ChoKα in promoting cancer cell survival, independent of its kinase activity.[4][5] This finding has significant implications for the design of future ChoKα-targeting therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Human ChoKα | 20 | - | Recombinant Enzyme Assay | [4] |
| Human ChoKβ | 220 | - | Recombinant Enzyme Assay | [4] |
| Cellular PCho Production | <1000 | HeLa | Intact Cell Assay | [4] |
Table 2: Cellular Effects of this compound in HeLa Cells
| Endpoint | Effect | Concentration | Duration | Reference |
| Cell Growth | Reversible Growth Arrest (Cytostasis) | 5-20 µM | 144 hours | [4] |
| Apoptosis | No significant induction | Not specified | Not specified | [4] |
Note: Comprehensive in vivo efficacy and pharmacokinetic data for this compound are not publicly available at the time of this writing.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of this compound are provided below.
Recombinant ChoKα and ChoKβ Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the enzymatic activity of recombinant human ChoKα and ChoKβ and to evaluate the inhibitory potency of compounds like this compound.
Principle: The activity of choline kinase is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase enzyme system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ADP production by choline kinase.
Materials:
-
Recombinant human ChoKα and ChoKβ proteins
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH
-
Enzyme Mix: Pyruvate kinase (10 U/mL) and Lactate dehydrogenase (10 U/mL) in Assay Buffer
-
Substrates: ATP and Choline
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of this compound at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of the solvent.
-
Add 50 µL of recombinant ChoKα or ChoKβ enzyme solution to each well.
-
Add 48 µL of a master mix containing the Assay Buffer, Enzyme Mix, and substrates (e.g., 400 µM ATP and 200 µM choline).
-
Initiate the reaction by adding the final component (either enzyme or substrate).
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphocholine (PCho) Level Measurement
This protocol outlines a method to assess the ability of this compound to inhibit ChoKα activity within intact cells by measuring the levels of its product, phosphocholine.
Principle: Cellular metabolites are extracted and analyzed by a suitable analytical method, such as mass spectrometry, to quantify the levels of phosphocholine.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., ice-cold methanol:water, 80:20)
-
Cell scrapers
-
Centrifuge
-
Mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples by LC-MS to quantify the levels of phosphocholine.
-
Normalize the phosphocholine levels to the total protein concentration or cell number.
-
Determine the IC50 for the reduction of cellular PCho levels.
Cell Proliferation Assay (IncuCyte)
This protocol describes a real-time, automated method for assessing the effect of this compound on cell proliferation using the IncuCyte live-cell imaging system.[6][7][8]
Principle: The IncuCyte system captures phase-contrast images of living cells over time. The software analyzes these images to calculate the percentage of confluence, which is a measure of cell proliferation.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound
-
96-well flat-bottom tissue culture plates
-
IncuCyte Live-Cell Analysis System
Procedure:
-
Seed HeLa cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-2,500 cells per well).[6]
-
Allow the cells to adhere for several hours.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Place the plate inside the IncuCyte system, which is housed within a standard cell culture incubator (37°C, 5% CO2).
-
Set up the imaging schedule to capture images of each well at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., 144 hours).[8]
-
The IncuCyte software will automatically analyze the images to generate confluence data over time.
-
Plot the confluence values against time to generate growth curves for each treatment condition.
-
For washout experiments, after a specific treatment period (e.g., 72 hours), the medium containing this compound is removed, cells are washed with fresh medium, and then incubated with drug-free medium for the remainder of the experiment.[4]
Apoptosis Analysis (PARP Cleavage by Flow Cytometry)
This protocol describes a method to assess apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, using flow cytometry.[9][10]
Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. A fluorescently labeled antibody that specifically recognizes the cleaved PARP fragment is used to stain the cells, which are then analyzed by flow cytometry.
Materials:
-
HeLa cells
-
This compound or a known apoptosis inducer (positive control)
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer (e.g., BD Perm/Wash™)
-
Fluorescently labeled anti-cleaved PARP antibody (e.g., PE-conjugated)
-
Flow cytometer (e.g., FACs Canto)
Procedure:
-
Seed HeLa cells and treat them with this compound, vehicle control, or a positive control for apoptosis for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization kit.
-
Stain the cells with the fluorescently labeled anti-cleaved PARP antibody for 30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
The percentage of cells positive for cleaved PARP is determined by gating on the fluorescent population compared to the isotype control.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical Kennedy pathway and the proposed dual role of ChoKα, highlighting the point of inhibition by this compound.
Caption: The dual role of ChoKα in cancer and the inhibitory action of this compound.
Experimental Workflows
The following diagram illustrates the workflow for assessing the cellular effects of this compound.
Caption: Workflow for evaluating the cellular effects of this compound.
Discussion and Future Directions
The discovery and characterization of this compound have been instrumental in dissecting the roles of ChoKα in cancer. A key finding from studies with this inhibitor is that direct inhibition of ChoKα's catalytic activity leads to cytostasis, or a reversible growth arrest, rather than the apoptotic cell death observed with siRNA-mediated knockdown of the ChoKα protein.[4] This suggests that the ChoKα protein itself, through non-catalytic scaffolding functions, plays a crucial role in cancer cell survival signaling.[1][5]
While this compound is a valuable research tool, several areas require further investigation for its potential therapeutic development:
-
In Vivo Efficacy: The anti-tumor activity of this compound in preclinical cancer models, such as xenografts, has not been reported in the available literature. Such studies are essential to validate its therapeutic potential.
-
Pharmacokinetics and ADME: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. A favorable pharmacokinetic profile is critical for any drug candidate.
-
Kinase Selectivity Profile: The detailed kinase selectivity data against a broader panel of kinases would provide a more complete picture of its off-target effects.
-
Structure-Activity Relationship (SAR): Information on the SAR of the chemical scaffold of this compound would guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
-
Synthesis: A detailed synthetic route for this compound has not been publicly disclosed.
References
- 1. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. sartorius.com [sartorius.com]
- 8. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. PE Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
V-11-0711: A Technical Guide to its Function as a Choline Kinase Alpha Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-11-0711 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (ChoKα), an enzyme frequently overexpressed in a wide range of human cancers and implicated in malignant transformation and progression. This technical guide provides an in-depth analysis of the function of this compound in cancer cells, moving beyond its catalytic inhibition to explore the critical non-catalytic scaffolding role of ChoKα in tumor cell survival. We present a comprehensive summary of its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting the cholinic pathway in oncology.
Introduction: The Role of Choline Kinase Alpha in Cancer
Choline kinase alpha (ChoKα) is a key enzyme in the Kennedy pathway, responsible for the phosphorylation of choline to phosphocholine (B91661) (PCho), a critical step in the synthesis of phosphatidylcholine (PtdCho), a major component of cell membranes.[1] Beyond its canonical role in lipid metabolism, ChoKα is recognized as a significant player in cancer biology. Its overexpression is correlated with tumor aggressiveness and poor prognosis in various cancers, including breast, lung, colon, and prostate cancer.[2]
The oncogenic properties of ChoKα have been attributed to both its catalytic activity, which leads to increased levels of the oncometabolite PCho, and more recently, to a non-catalytic scaffolding function that is crucial for cancer cell survival.[1] This dual functionality makes ChoKα an attractive target for cancer therapy.
This compound: A Selective Inhibitor of ChoKα Catalytic Activity
This compound is a highly potent and selective inhibitor of the catalytic activity of human ChoKα.[1] Its selectivity for ChoKα over the β-isoform and a panel of other kinases makes it a valuable tool for dissecting the specific roles of ChoKα's enzymatic function in cancer cells.
Biochemical Activity
This compound demonstrates nanomolar potency in inhibiting recombinant human ChoKα. The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (nM) | Reference |
| Human ChoKα | 20 | [1] |
| Human ChoKβ | 220 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against human choline kinase alpha (ChoKα) and beta (ChoKβ).
Cellular Effects: Catalytic Inhibition vs. Protein Depletion
The functional consequence of treating cancer cells with this compound is a significant reduction in intracellular PCho levels.[1] However, a pivotal study comparing the effects of this compound with siRNA-mediated knockdown of ChoKα in HeLa cervical cancer cells revealed a critical distinction in their cellular outcomes.
| Treatment | Effect on PCho Levels | Cellular Outcome | Reference |
| This compound | Reduction | Reversible Growth Arrest | [1] |
| ChoKα siRNA | Reduction | Apoptosis | [1] |
Table 2: Differential Cellular Outcomes of Inhibiting ChoKα Function. This table compares the effects of the catalytic inhibitor this compound and siRNA-mediated protein depletion on phosphocholine (PCho) levels and the ultimate fate of HeLa cancer cells.
This differential outcome strongly suggests that while the catalytic activity of ChoKα is involved in cell proliferation, the protein itself has a non-catalytic, pro-survival scaffolding function that is independent of its enzymatic activity.[1]
Quantitative Data on Cellular Effects
The following table summarizes the quantitative effects of this compound and ChoKα siRNA on HeLa cells.
| Parameter | This compound (10 µM) | ChoKα siRNA | Control | Reference |
| Sub-G0/G1 Phase (Apoptosis) | 2.3% | 22% | - | [1] |
| Cleaved PARP Positive (Apoptosis) | 0.4% | 34% | - | [1] |
Table 3: Apoptosis Induction in HeLa Cells. This table presents the percentage of apoptotic cells, as measured by sub-G0/G1 DNA content and cleaved PARP staining, following treatment with this compound or ChoKα siRNA for 72 hours.
Treatment with this compound leads to a modest accumulation of cells in the G1 phase of the cell cycle, consistent with a slowdown in cell growth.[1]
Signaling Pathways Modulated by this compound
The primary and direct function of this compound is the inhibition of ChoKα's catalytic activity, leading to a decrease in PCho production. The downstream consequences of this inhibition on signaling are primarily related to the roles of PCho and phosphatidylcholine in cellular processes.
However, the more profound insight into cancer cell signaling comes from understanding the non-catalytic function of the ChoKα protein, which this compound does not directly target but helps to unveil.
The Kennedy Pathway and Downstream Lipid Signaling
By inhibiting the first committed step of the Kennedy pathway, this compound reduces the pool of PCho available for the synthesis of phosphatidylcholine and other downstream signaling lipids.
Non-Catalytic Scaffolding Function of ChoKα
Evidence suggests that ChoKα acts as a scaffold protein, interacting with key oncogenic signaling molecules to promote cell survival. A crucial interaction has been identified between ChoKα, the Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[3]
In this model, ChoKα, in a complex with activated EGFR and c-Src, contributes to pro-survival signaling pathways. Depletion of the ChoKα protein by siRNA disrupts this scaffolding function, leading to apoptosis. This compound, by only inhibiting the catalytic site, leaves the protein scaffold intact and thus does not induce cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Growth and Viability Assay (IncuCyte)
This protocol describes a real-time, automated method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight medium and add 100 µL of the this compound or vehicle control solutions to the respective wells.
-
Place the plate in the IncuCyte® system.
-
Acquire phase-contrast images every 2-4 hours for the duration of the experiment (e.g., 72-144 hours).
-
Analyze the images using the IncuCyte® software to determine cell confluence over time. Plot confluence versus time to generate growth curves.
Apoptosis Assay (Flow Cytometry with Cleaved PARP Staining)
This protocol details the method for quantifying apoptosis by detecting the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
HeLa cells
-
This compound or ChoKα siRNA
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-cleaved PARP
-
Secondary antibody: FITC-conjugated anti-rabbit IgG
-
Propidium Iodide (PI) solution with RNase A
-
Flow cytometer
Procedure:
-
Treat HeLa cells with this compound, ChoKα siRNA, or vehicle control for 72 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS and fix with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes on ice.
-
Block non-specific antibody binding with Blocking Buffer for 30 minutes.
-
Incubate cells with the primary anti-cleaved PARP antibody for 1 hour at room temperature.
-
Wash cells and incubate with the FITC-conjugated secondary antibody for 30 minutes in the dark.
-
Wash cells and resuspend in PI/RNase A solution.
-
Analyze the cells by flow cytometry, detecting FITC fluorescence (cleaved PARP) and PI fluorescence (DNA content).
Conclusion and Future Directions
This compound is a critical research tool for understanding the multifaceted role of ChoKα in cancer. Its ability to selectively inhibit the catalytic function of ChoKα has been instrumental in uncovering the non-catalytic, pro-survival scaffolding function of the ChoKα protein. This finding has significant implications for drug development, suggesting that therapeutic strategies aimed at disrupting the ChoKα protein scaffold, in addition to inhibiting its catalytic activity, may be more effective in inducing cancer cell death.
Future research should focus on:
-
Identifying the full interactome of the ChoKα scaffolding complex to uncover novel therapeutic targets.
-
Developing dual-function inhibitors that target both the catalytic and scaffolding functions of ChoKα.
-
Evaluating the efficacy of this compound and other ChoKα inhibitors in combination with therapies that target the downstream effectors of the ChoKα scaffolding pathway.
By providing a deeper understanding of the mechanisms of action of compounds like this compound, we can pave the way for more effective and targeted cancer therapies.
References
V-11-0711: A Technical Guide to its Effects on Phosphocholine Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα), on cellular phosphocholine (B91661) (PCho) levels. The information presented herein is curated for researchers, scientists, and drug development professionals investigating cancer metabolism and the therapeutic potential of ChoKα inhibition.
Core Concept: Inhibition of Phosphocholine Synthesis
This compound exerts its effects by targeting choline kinase alpha (ChoKα), the primary enzyme responsible for the phosphorylation of choline to produce phosphocholine.[1][2] This reaction is a critical step in the Kennedy pathway, the main route for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes. In many cancer cells, ChoKα is overexpressed, leading to elevated PCho levels, which are associated with increased cell proliferation and malignancy. By inhibiting ChoKα, this compound effectively reduces the intracellular pool of phosphocholine, thereby impacting membrane biosynthesis and cellular signaling pathways.
Quantitative Effects of this compound on Phosphocholine Levels
This compound has been demonstrated to be a highly potent inhibitor of recombinant human ChoKα with an in vitro IC50 of 20 nM.[1] In cellular assays, this compound effectively reduces phosphocholine levels in a concentration-dependent manner.
A key study utilizing the human cervical cancer cell line, HeLa, reported a substantial reduction in phosphocholine levels upon treatment with this compound. The half-maximal inhibitory concentration (IC50) for the reduction of phosphocholine in HeLa cells was determined to be less than 1 µM.[1]
Table 1: Quantitative Impact of this compound on Phosphocholine Levels in HeLa Cells
| Treatment | Concentration | Effect on Phosphocholine Levels | Reference |
| This compound | < 1 µM | IC50 for reduction | [1] |
| This compound | Not Specified | Substantial reduction | [1][2] |
| ChoKα siRNA | Not Applicable | Substantial reduction | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects on phosphocholine levels.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) cells are a commonly used model.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For experiments, cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The treatment duration can vary depending on the experimental endpoint, but a 24-hour incubation is common for assessing changes in metabolite levels.
Quantification of Intracellular Phosphocholine
A robust method for the quantification of phosphocholine in cell extracts is crucial for evaluating the efficacy of ChoKα inhibitors. While the primary study on this compound does not specify the exact method used in the snippet, hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry (HILIC-LC-MS/MS) is a highly sensitive and specific method for this purpose.
a. Metabolite Extraction
-
After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent mixture, such as chloroform:methanol:water (1:2:0.8, v/v/v).
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
b. HILIC-LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A HILIC column is used to separate polar metabolites like phosphocholine.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The transition specific for phosphocholine (e.g., m/z 184 → 125) is monitored.
-
-
Quantification:
-
A standard curve is generated using known concentrations of a phosphocholine standard.
-
The peak area of phosphocholine in the samples is compared to the standard curve to determine its concentration.
-
Results are typically normalized to the total protein content or cell number of the corresponding sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on phosphocholine levels.
Caption: Mechanism of this compound action on the choline kinase pathway.
Caption: Workflow for phosphocholine quantification after this compound treatment.
References
Preliminary Efficacy of V-11-0711: A Selective Choline Kinase Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy and mechanism of action of V-11-0711, a novel, potent, and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). The data presented herein is based on foundational preclinical studies aimed at elucidating the compound's therapeutic potential by differentiating the catalytic and non-catalytic roles of its target, ChoKα, in cancer cell survival.
Executive Summary
This compound is a small molecule inhibitor of ChoKα with high potency and selectivity.[1][2][3] It has been instrumental in demonstrating that the catalytic activity of ChoKα can be decoupled from the protein's essential, non-catalytic scaffolding role in cancer cell survival.[2][3] In cellular assays, this compound effectively reduces phosphocholine (B91661) (PCho) levels, leading to a reversible growth arrest in cancer cell lines, contrasting with the apoptotic cell death induced by siRNA-mediated knockdown of the ChoKα protein.[2][3] These findings suggest a nuanced approach to targeting ChoKα in oncology, where inhibiting its enzymatic function alone may not be sufficient to induce cancer cell death.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 Value |
| Recombinant Human ChoKα | Enzymatic Assay | 20 nM |
| Recombinant Human ChoKβ | Enzymatic Assay | 220 nM |
| HeLa Cells (PCho levels) | Cellular Assay | <1 µM |
This table summarizes the inhibitory concentration (IC50) of this compound against its primary target ChoKα and its isoform ChoKβ, as well as its effect on phosphocholine (PCho) levels in a cellular context.[2]
Table 2: Cellular Effects of this compound vs. ChoKα siRNA in HeLa Cells
| Treatment | Phenotype | Sub G0/1 Phase Cells (%) | Cleaved PARP Positive Cells (%) |
| This compound | Reversible Growth Arrest | 2.3% | 0.4% |
| ChoKα siRNA | Apoptosis (Cell Death) | 22% | 34% |
This table compares the phenotypic outcomes and apoptotic markers in HeLa cells following treatment with this compound versus siRNA-mediated knockdown of ChoKα.[2]
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the catalytic activity of ChoKα, an enzyme that catalyzes the formation of phosphocholine (PCho) from choline and ATP. PCho is a critical precursor in the synthesis of phosphatidylcholine, a major component of cell membranes essential for cell growth and proliferation.[2][3] The studies with this compound have been pivotal in exploring the hypothesis that ChoKα also possesses a non-catalytic, pro-survival scaffolding function.
Caption: this compound inhibits the catalytic activity of ChoKα.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Recombinant Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound on recombinant human ChoKα and ChoKβ.
-
Procedure: The inhibitory activity of this compound was assessed against recombinant human ChoKα and ChoKβ. The assay was performed using a standard enzymatic reaction with choline and ATP as substrates. The production of phosphocholine was measured at various concentrations of this compound to determine the concentration that results in 50% inhibition (IC50).
-
Kinase Selectivity Profiling: this compound was tested for selectivity against a panel of 50 other kinases at a concentration of 2 µM to assess off-target effects.[2]
Cellular Phosphocholine (PCho) Level Assessment
-
Objective: To measure the effect of this compound on PCho levels in intact cells.
-
Cell Line: HeLa cells.
-
Procedure: HeLa cells were treated with varying concentrations of this compound. Following treatment, cells were harvested, and metabolites were extracted. The levels of phosphocholine were quantified using a relevant analytical method (e.g., mass spectrometry or nuclear magnetic resonance). The data was used to calculate the cellular IC50 for PCho reduction.[2]
Cell Viability and Apoptosis Assays
-
Objective: To compare the effects of this compound and ChoKα siRNA on cell survival and apoptosis.
-
Cell Line: HeLa cells.
-
Treatments:
-
This compound at a specified concentration.
-
ChoKα-specific small interfering RNA (siRNA) to deplete the ChoKα protein.
-
Control (e.g., vehicle or non-targeting siRNA).
-
-
Procedures:
-
Cell Growth: Cell proliferation was monitored over time (e.g., 72 hours) using a standard cell counting method. For washout experiments, the compound was removed, and cell growth was monitored to assess reversibility.[2]
-
Apoptosis Analysis: Apoptosis was quantified by flow cytometry. Cells were stained to measure the proportion of cells in the sub-G0/G1 phase of the cell cycle and for the presence of cleaved poly(ADP-ribose)polymerase (PARP), a marker of apoptosis.[2]
-
Experimental Workflow Visualization
The following diagram illustrates the workflow used to compare the effects of this compound and ChoKα siRNA on HeLa cells.
Caption: Workflow comparing this compound and siRNA effects.
Conclusion and Future Directions
The preliminary studies on this compound have provided critical insights into the dual roles of ChoKα in cancer biology. By selectively inhibiting the enzyme's catalytic function without depleting the protein itself, this compound has demonstrated that catalytic inhibition alone results in cytostatic, rather than cytotoxic, effects in the cancer cell lines tested.[2] This suggests that the ChoKα protein's scaffolding function is crucial for cancer cell survival.
Future research should focus on:
-
In vivo efficacy studies of this compound in relevant xenograft models to assess its anti-tumor activity.
-
Combination studies of this compound with agents that disrupt protein-protein interactions to target the scaffolding function of ChoKα.
-
Further elucidation of the specific protein interactions involved in the non-catalytic, pro-survival role of ChoKα.
These investigations will be essential in fully defining the therapeutic potential of targeting ChoKα and the clinical development path for compounds like this compound.
References
Methodological & Application
Application Notes and Protocols for V-11-0711: In Vivo Dosage and Administration
Disclaimer: To date, publicly available research has not detailed the in vivo dosage, administration, and pharmacokinetics of V-11-0711. The following application notes and protocols are based on preclinical studies of other potent and selective Choline (B1196258) Kinase Alpha (ChoKα) inhibitors, such as RSM-932A (TCD-717) and MN58b. These protocols should serve as a starting point for researchers, with the understanding that specific parameters will require optimization for this compound.
Introduction
This compound is a potent and selective inhibitor of Choline Kinase Alpha (ChoKα), an enzyme overexpressed in various cancers and a key player in cell proliferation and transformation.[1] In vitro studies have demonstrated that this compound induces a reversible growth arrest in cancer cells, suggesting a different mechanism from siRNA-mediated ChoKα knockdown which leads to apoptosis.[2] This highlights a potential non-catalytic, scaffolding role for the ChoKα protein in cancer cell survival.[2] While in vivo data for this compound is not yet available, studies with other ChoKα inhibitors provide a framework for designing preclinical animal studies to evaluate its anti-tumor efficacy.
Mechanism of Action: The Choline Kinase Alpha Pathway
Choline Kinase Alpha is the initial enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine (PtdCho), a major component of cell membranes. ChoKα catalyzes the phosphorylation of choline to phosphocholine (B91661) (PCho). In cancer cells, the upregulation of ChoKα leads to increased levels of PCho, which acts as a mitogenic second messenger, promoting cell growth and proliferation.[3][4] By inhibiting ChoKα, this compound is expected to decrease PCho levels, thereby disrupting membrane biosynthesis and proliferative signaling, ultimately leading to an anti-tumor effect.
Figure 1. Simplified signaling pathway of Choline Kinase α (ChoKα) and the inhibitory action of this compound.
In Vivo Efficacy Studies: Representative Protocols
The following protocols are based on preclinical xenograft models used to evaluate other ChoKα inhibitors. These serve as a robust starting point for designing in vivo studies with this compound.
General Experimental Workflow for Xenograft Studies
Figure 2. General experimental workflow for in vivo efficacy studies using a xenograft mouse model.
Protocol 1: Single Agent Efficacy in a Human Colon Cancer Xenograft Model
This protocol is adapted from studies on ChoKα inhibitors like RSM-932A and MN58b in colorectal cancer models.[5]
1. Cell Lines and Culture:
-
Human colorectal carcinoma cell lines (e.g., DLD-1, SW620, HT-29) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
5 x 10^6 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow until they reach a volume of approximately 150-200 mm³.
-
Tumor volume is calculated using the formula: (length x width²) / 2.
-
Mice are then randomized into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
-
This compound Formulation: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute further in a vehicle appropriate for in vivo administration (e.g., saline, corn oil, or a solution of 0.5% hydroxypropyl methylcellulose/0.1% Tween 80). The final concentration of DMSO should be less than 5%.
-
Dosage and Administration: Based on other ChoKα inhibitors, a starting dose range could be 2-10 mg/kg.[5] Administer the drug via intraperitoneal (i.p.) injection.
-
Treatment Schedule: A common schedule is administration three times a week for 3-4 weeks.[5][6]
5. Monitoring and Endpoints:
-
Monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the endpoint, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Combination Therapy with 5-Fluorouracil (5-FU)
This protocol is based on studies showing synergistic effects between ChoKα inhibitors and 5-FU.[5]
1. & 2. Cell Lines, Culture, and Animal Model:
-
Follow steps 1 and 2 from Protocol 1.
3. Tumor Growth and Randomization:
-
Once tumors reach the desired volume, randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
5-FU alone
-
This compound and 5-FU combination
-
4. Drug Administration:
-
This compound: Administer at a dose determined from single-agent studies (e.g., 2 mg/kg, i.p., three times a week).[5]
-
5-FU: A typical dose is 40 mg/kg, administered i.p. twice a week.[5]
-
When administered on the same day, allow a few hours between the injections of the two drugs.
5. Monitoring and Endpoints:
-
Follow the same monitoring and endpoint procedures as in Protocol 1.
Quantitative Data from In Vivo Studies of Analogous ChoKα Inhibitors
The following tables summarize in vivo data for other ChoKα inhibitors, which can guide dose selection and expected outcomes for this compound studies.
Table 1: Single Agent In Vivo Efficacy of ChoKα Inhibitors
| Compound | Cancer Model | Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| RSM-932A | HT-29 Colon Xenograft | 7.5 mg/kg | Intraperitoneal (i.p.) | Once a week for 3 weeks | ~69% | [7] |
| RSM-932A | HT-29 Colon Xenograft | 3 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 4 weeks | Not specified | [6] |
| RSM-932A | HT-29 Colon Xenograft | 3 mg/kg | Intravenous (i.v.) | 3 times a week for 4 weeks | Not specified | [6] |
| EB-3D | E0771 Breast Cancer (syngeneic) | Not specified | Not specified | Not specified | Significant reduction | [8] |
Table 2: Combination Therapy of ChoKα Inhibitors with 5-FU in Colon Cancer Xenografts
| ChoKα Inhibitor | 5-FU Dose | ChoKα Inhibitor Dose | Administration Route | Dosing Schedule | Tumor Model | Outcome | Reference |
| MN58b | 40 mg/kg | 2 mg/kg | Intraperitoneal (i.p.) | 5-FU: 2x/week; MN58b: 3x/week | DLD-1 | Synergistic tumor growth inhibition | [5] |
| TCD-717 (RSM-932A) | 40 mg/kg | 2 mg/kg | Intraperitoneal (i.p.) | 5-FU: 2x/week; TCD-717: 3x/week | DLD-1 & SW620 | Synergistic tumor growth inhibition | [5] |
Pharmacokinetic Studies
While no pharmacokinetic data exists for this compound, a general protocol for conducting such studies in mice is provided below.
Protocol 3: Murine Pharmacokinetic Study
1. Animal Model and Drug Administration:
-
Use healthy mice (e.g., C57BL/6 or BALB/c).
-
Administer this compound at a specific dose via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).
2. Blood Sampling:
-
Collect serial blood samples from the same mouse at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or saphenous vein bleeding.[9]
-
A terminal cardiac puncture can be used for the final time point.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
t1/2 (Half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
This comprehensive approach, leveraging data from analogous compounds, will enable researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of this compound.
References
- 1. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases [mdpi.com]
- 2. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Choline Kinase Alpha Inhibition by EB-3D Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of V-11-0711 in Apoptosis Studies: A Tool to Differentiate Catalytic and Non-Catalytic Functions of Choline Kinase Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-11-0711 is a potent and selective small-molecule inhibitor of Choline (B1196258) Kinase alpha (ChoKα), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Upregulation of ChoKα is a hallmark of many cancers, making it an attractive therapeutic target.[1] While the depletion of the ChoKα protein is known to induce apoptosis in cancer cells, studies utilizing this compound have revealed a more nuanced role for ChoKα in cell survival. This application note details the use of this compound to investigate the differential effects of inhibiting ChoKα's catalytic activity versus depleting the entire protein, thereby providing a powerful tool to dissect its catalytic and non-catalytic (scaffolding) functions in apoptosis and cell proliferation.
Principle of Application
The primary application of this compound in the context of apoptosis is to serve as a comparator to methods that eliminate the ChoKα protein, such as small interfering RNA (siRNA). This compound selectively inhibits the ATP-dependent phosphorylation of choline to phosphocholine (B91661) without degrading the ChoKα protein itself.[1] In contrast, siRNA targets the ChoKα mRNA for degradation, leading to a loss of the entire protein. By comparing the cellular phenotypes resulting from these two approaches, researchers can distinguish between effects mediated by the loss of ChoKα's enzymatic activity and those dependent on the physical presence of the protein, which may act as a scaffold for signaling complexes.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | Choline Kinase alpha (ChoKα) | [1] |
| IC50 (Enzymatic Assay) | 20 nM | [1][3] |
| IC50 (PCho Production in HeLa Cells) | < 1 µM | [1] |
Table 2: Differential Effects of this compound and ChoKα siRNA on HeLa Cells
| Parameter | This compound Treatment | ChoKα siRNA Treatment | Source |
| Cellular Outcome | Reversible Growth Arrest | Apoptosis | [1] |
| Sub G0/G1 Population | 2.3% | Significantly Increased | [1] |
| Cleaved PARP Positive Cells | 0.4% | Significantly Increased | [1] |
| Phosphocholine (PCho) Levels | Substantially Reduced | Substantially Reduced | [1] |
Note: this compound was reported to be ineffective at inducing cell death in three additional cancer cell lines.[1]
Signaling Pathways and Experimental Workflows
Diagram 1: Differentiating Catalytic vs. Scaffolding Functions of ChoKα
References
Application Notes and Protocols for V-11-0711-Induced Reversible Growth Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-11-0711 is a potent and selective small molecule inhibitor of Choline (B1196258) Kinase α (ChoKα), a key enzyme in the phosphatidylcholine biosynthesis pathway.[1][2] Dysregulation of ChoKα activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Notably, inhibition of ChoKα's catalytic activity by this compound has been demonstrated to induce a reversible growth arrest in cancer cells, offering a valuable tool for cell cycle synchronization and for studying the non-catalytic roles of ChoKα in cell survival.[1][2] In contrast to the apoptotic effects observed with siRNA-mediated depletion of the ChoKα protein, this compound treatment leads to a cytostatic effect, highlighting a unique mechanism of action.[1][2]
These application notes provide a detailed overview of the use of this compound to induce reversible growth arrest, including its mechanism of action, protocols for cell treatment and washout, and methods for analyzing its effects on the cell cycle.
Mechanism of Action
This compound selectively inhibits the catalytic activity of ChoKα, which is responsible for the phosphorylation of choline to phosphocholine (B91661), a critical step in the de novo synthesis of phosphatidylcholine. This inhibition leads to a reduction in intracellular phosphocholine levels.[1][2] The reversible growth arrest induced by this compound is characterized by an accumulation of cells in the G1 phase of the cell cycle.[1] This suggests that the catalytic activity of ChoKα is essential for the G1 to S phase transition. The reversibility of this growth arrest, observed upon removal of the compound, indicates that this compound does not induce terminal cell fate decisions such as apoptosis at concentrations effective for cytostasis.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (ChoKα) | 20 nM | Recombinant Human | [1] |
| Effect | Reversible Growth Arrest | HeLa | [1][2] |
| Cell Cycle Trend | G1 Accumulation | HeLa | [1] |
Note: Specific quantitative data on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment at concentrations that induce reversible growth arrest are not available in the public domain abstracts. Access to the full research publication is required for this detailed information.
Experimental Protocols
Protocol 1: Induction of Reversible Growth Arrest in HeLa Cells
This protocol describes the treatment of HeLa cells with this compound to induce a reversible growth arrest.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells in a cell culture plate or flask at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for growth arrest without inducing significant cell death in your specific experimental setup. Based on the literature, concentrations that inhibit phosphocholine production and cell growth without causing apoptosis should be used.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent as the this compound treatment).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours for the washout experiment).
-
Washout Procedure (for reversibility assessment):
-
After the 72-hour incubation, aspirate the medium containing this compound.
-
Wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete growth medium without this compound.
-
-
Recovery: Return the cells to the incubator and monitor for resumption of growth. Cell proliferation can be assessed at various time points post-washout (e.g., 24, 48, 72 hours) using a cell counting method or a proliferation assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control HeLa cells (from Protocol 1)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete growth medium to neutralize the trypsin and collect the cells in a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing RNase A and propidium iodide.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits ChoKα, blocking phosphocholine synthesis and arresting the cell cycle.
Caption: Workflow for inducing and analyzing reversible growth arrest with this compound.
References
Application Notes and Protocols: Investigating the Scaffolding Function of Choline Kinase Alpha (ChoKα) with V-11-0711
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) Kinase Alpha (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Beyond its well-established catalytic role, emerging evidence has illuminated a non-catalytic scaffolding function for ChoKα in cancer cell survival and signaling.[2][3] This scaffolding function involves direct protein-protein interactions that facilitate the assembly of signaling complexes, thereby promoting oncogenic pathways.
The small molecule inhibitor V-11-0711 is a potent and selective inhibitor of ChoKα's catalytic activity.[2][4] This characteristic makes this compound an invaluable tool for dissecting the catalytic versus non-catalytic functions of ChoKα. By comparing the cellular effects of this compound, which solely inhibits the enzyme's catalytic function, with techniques like siRNA-mediated knockdown that eliminate the entire protein (both catalytic and scaffolding functions), researchers can specifically investigate the contributions of ChoKα's scaffolding role.[2][3]
These application notes provide detailed protocols for utilizing this compound in conjunction with other molecular biology techniques to study the scaffolding function of ChoKα.
Data Presentation
The following tables summarize key quantitative data from studies investigating the differential effects of inhibiting ChoKα's catalytic activity versus depleting the entire protein.
Table 1: this compound Inhibitor Profile
| Compound | Target | IC50 | Cell Line | Reference |
| This compound | ChoKα | 20 nM | Recombinant Human | [2] |
| This compound | ChoKβ | 220 nM | Recombinant Human | [2] |
Table 2: Differential Effects of this compound and ChoKα siRNA on HeLa Cells
| Treatment | Effect on Cell Growth | Apoptosis (Sub G0/G1 Phase) | Cleaved PARP Positive Cells | Reference |
| This compound | Reversible growth arrest | No significant increase | No significant increase | [3] |
| ChoKα siRNA | Cell death | 22% | 34% | [3] |
Signaling Pathways and Experimental Workflows
To effectively study the scaffolding function of ChoKα, it is crucial to understand the signaling pathways it modulates and the experimental approaches to probe these interactions.
ChoKα Scaffolding in EGFR/c-Src Signaling
ChoKα has been shown to interact with key oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase c-Src.[4][5] In this context, ChoKα acts as a scaffold, bringing these signaling partners into proximity to facilitate downstream signaling that promotes cell proliferation.[4]
Caption: ChoKα as a scaffold in the EGFR/c-Src signaling pathway.
Experimental Workflow: Differentiating Catalytic and Scaffolding Functions
The following workflow outlines the key experimental steps to distinguish between the catalytic and scaffolding roles of ChoKα using this compound and siRNA.
Caption: Workflow to study ChoKα's scaffolding vs. catalytic function.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) cells are a suitable model system.[3]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). Treat cells for the desired duration (e.g., 24, 48, 72 hours).
-
siRNA Transfection:
-
One day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute ChoKα-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Seed HeLa cells in a 96-well plate and treat with this compound, ChoKα siRNA, or respective controls.
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat HeLa cells in 6-well plates as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
-
Lyse treated cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody specific for ChoKα or a potential interaction partner (e.g., EGFR) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization of protein-protein interactions.
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-ChoKα and mouse anti-EGFR).
-
Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides.
-
Ligate the oligonucleotides to form a circular DNA template if the proteins are in close proximity (<40 nm).
-
Amplify the circular DNA template via rolling circle amplification.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Visualize the interaction as distinct fluorescent spots using a fluorescence microscope.
Interpreting the Results
-
Differential Phenotypes: A key finding to support the scaffolding function of ChoKα is the observation of different cellular outcomes between this compound treatment and siRNA knockdown. For instance, if this compound induces cytostasis (growth arrest) while siRNA-mediated depletion of ChoKα leads to apoptosis, it suggests that the physical presence of the ChoKα protein, independent of its catalytic activity, is crucial for cell survival.[3]
-
Protein-Protein Interactions: Co-IP and PLA experiments can provide direct evidence of ChoKα's role as a scaffold. The detection of ChoKα in a complex with signaling proteins like EGFR and c-Src, and the potential modulation of these interactions by this compound or upon growth factor stimulation, would strongly support its scaffolding function.[4] In prostate cancer, ChoKα has also been identified as a chaperone for the androgen receptor, further highlighting its non-catalytic roles.[6][7]
-
Signaling Pathway Modulation: Investigating the phosphorylation status and activity of downstream effectors in pathways like the PI3K/AKT pathway can reveal the functional consequences of ChoKα scaffolding.[1][8] A reduction in AKT phosphorylation upon ChoKα knockdown, but not with this compound treatment, would indicate that the scaffolding function of ChoKα is necessary for the activation of this pro-survival pathway.
By employing the selective inhibitor this compound in concert with protein depletion techniques and detailed molecular analyses, researchers can effectively elucidate the non-catalytic, scaffolding functions of ChoKα, providing valuable insights into its role in cancer biology and its potential as a therapeutic target.
References
- 1. Choline Kinase Alpha Promoted Glioma Development by Activating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crukcambridgecentre.org.uk [crukcambridgecentre.org.uk]
- 3. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional interactions between Choline kinase α, epidermal growth factor receptor (EGFR), and c-Src in breast cancer cell proliferations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional interactions between Choline kinase α, epidermal growth factor receptor and c-Src in breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline Kinase Alpha as an Androgen Receptor Chaperone and Prostate Cancer Therapeutic Target. [repository.cam.ac.uk]
- 7. Kinase joins the chaperone club: Androgen-regulated kinome reveals choline kinase alpha as a potential drug target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
V-11-0711 solubility and stability issues
Welcome to the technical support center for V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets choline kinase alpha (ChoKα), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] By inhibiting ChoKα, this compound disrupts the production of phosphocholine, which can lead to a reversible growth arrest in cancer cells.[1] It shows significantly less activity against the ChoKβ isoform.[1]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should I store the solid compound and stock solutions of this compound?
Proper storage is crucial to maintain the integrity of this compound. Follow these guidelines to ensure its stability:
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to one year.[2] For short-term use, stock solutions can be kept at 4°C for up to one week.[2]
Q4: Is this compound available in a salt form?
Yes, this compound is commonly supplied as a hydrochloride (HCl) salt. This salt form improves the handling characteristics of the compound, as the free base form is a glue-like semisolid. The HCl salt is a solid powder, making it easier to weigh and dissolve.
Solubility and Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility properties.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Water | Insoluble | |
| Ethanol | Soluble (in theory) | Practical solubility may be limited. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-warm: Allow the vial of solid this compound HCl to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound HCl powder. The molecular weight of this compound HCl is 458.03 g/mol .
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound HCl, you would add 218.3 µL of DMSO.
-
Mixing: Vortex the solution gently until the compound is completely dissolved. Sonication or gentle warming can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -80°C.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. The final concentration in your medium may have exceeded its solubility limit.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations in the culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Solutions:
-
Optimize Final Concentration: Perform a serial dilution of your stock solution to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Increase Solubilizing Agents (for in vivo studies): For animal experiments, a common formulation to improve solubility is a mixture of solvents. A general formula that can be adapted is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[2] The components should be added sequentially, ensuring complete dissolution at each step.[2]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
Issue 2: Inconsistent or Lack of Biological Activity
Question: My this compound treatment is not showing the expected inhibitory effect on cell growth, or the results are not reproducible. What could be the problem?
Possible Causes:
-
Compound Degradation: Improper storage or handling of the solid compound or stock solutions can lead to degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.[2]
-
Inaccurate Concentration: This could be due to errors in weighing, dilution, or incomplete dissolution of the compound.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to ChoKα inhibition.
-
Assay Conditions: The specific conditions of your assay, such as cell density and incubation time, may need optimization.
Solutions:
-
Verify Compound Integrity: Use a fresh aliquot of the stock solution that has been stored correctly at -80°C. If in doubt, prepare a fresh stock solution from the solid compound.
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method such as HPLC.
-
Optimize Assay Parameters:
-
Cell Titration: Determine the optimal cell seeding density for your assay.
-
Time Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing the inhibitory effects of this compound.
-
-
Include Positive Controls: Use a positive control compound known to inhibit cell growth in your specific cell line to ensure the assay is performing as expected.
Signaling Pathway
This compound inhibits Choline Kinase α (ChoKα), which is a critical enzyme in the Kennedy Pathway for the synthesis of phosphatidylcholine.
References
Technical Support Center: Optimizing V-11-0711 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing V-11-0711, a potent and selective choline (B1196258) kinase alpha (ChoKα) inhibitor, for in vitro IC50 determination. This compound has been shown to cause reversible growth arrest in cancer cells, making careful experimental design crucial for accurate potency assessment.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of choline kinase alpha (ChoKα), the first enzyme in the Kennedy pathway for de novo phosphatidylcholine synthesis.[2] Phosphatidylcholine is an essential component of cell membranes, and its synthesis is often upregulated in cancer cells to support rapid proliferation.[3] By inhibiting ChoKα, this compound disrupts phospholipid metabolism, leading to a reduction in phosphocholine (B91661) levels and subsequent growth arrest.[1] The biochemical IC50 of this compound against recombinant human ChoKα is approximately 20 nM.[1][4]
Q2: What is the expected effect of this compound on cancer cells?
A2: this compound primarily exerts a cytostatic effect, meaning it inhibits cell proliferation, rather than a directly cytotoxic (cell-killing) effect.[1] In HeLa cells, for example, this compound has been observed to cause a reversible growth arrest.[1] This is a critical consideration for IC50 assay design, as the readout should be sensitive to changes in cell proliferation over time.
Q3: What is a good starting concentration range for an IC50 experiment with this compound?
A3: Given the biochemical potency (IC50 = 20 nM) and its cellular effects observed at higher concentrations, a broad concentration range is recommended for initial experiments. A common starting point is to use a wide range spanning several orders of magnitude, for instance, from 1 nM to 100 µM, to ensure the full dose-response curve is captured. A subsequent, narrower range can be used for more precise IC50 determination.
Q4: How long should I incubate cells with this compound for an IC50 assay?
A4: Due to its cytostatic mechanism, a longer incubation period is generally required to observe a significant effect on cell number compared to cytotoxic compounds. An initial time-course experiment (e.g., 24, 48, 72, and 96 hours) is highly recommended to determine the optimal endpoint. For many cell lines, an incubation period of 72 to 96 hours is often necessary to see a robust inhibition of proliferation.
Q5: Which cell lines are most suitable for testing this compound?
A5: Cell lines with documented overexpression or hyperactivation of ChoKα are ideal candidates. Many cancer cell lines, including those from breast, lung, colon, and prostate cancers, exhibit this characteristic.[3] It is advisable to select cell lines where the ChoKα pathway is a known driver of proliferation.
Experimental Protocols
Detailed Methodology for Cell Viability IC50 Determination using MTT Assay
This protocol is adapted for a cytostatic compound like this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should allow for untreated control cells to remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8-12 different concentrations.
-
It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions from 1 nM to 100 µM) to determine the approximate IC50 range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours), as determined by a preliminary time-course experiment.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound IC50 Determination
| Experiment Type | Initial Range Finding | Refined IC50 Determination |
| Concentration Range | 1 nM - 100 µM (Logarithmic dilutions) | Centered around the estimated IC50 from the initial experiment (e.g., 8-12 concentrations with 2-fold or 3-fold dilutions) |
| Number of Concentrations | 6-8 | 8-12 |
| Replicates | 3 | 3-4 |
Table 2: Key Parameters for this compound in vitro Assays
| Parameter | Value/Recommendation | Reference |
| Target | Choline Kinase Alpha (ChoKα) | [1] |
| Biochemical IC50 | 20 nM | [1][4] |
| Cellular Effect | Reversible Growth Arrest (Cytostatic) | [1] |
| Recommended Incubation Time | 72 - 96 hours (cell line dependent) | General recommendation for cytostatic agents |
| Solvent | DMSO (final concentration <0.5%) | Standard laboratory practice |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity. |
| No dose-response curve (flat line) | - this compound is inactive at the tested concentrations.- Incubation time is too short for a cytostatic effect to be observed.- Compound has precipitated out of solution.- Incorrect assay setup. | - Test a wider and higher range of concentrations.- Perform a time-course experiment to determine the optimal incubation time (72-96 hours is recommended for cytostatic agents).- Check the solubility of this compound in the assay medium.- Verify the cell seeding density and health. |
| Incomplete dose-response curve (no upper or lower plateau) | - The concentration range is too narrow. | - Broaden the concentration range in both directions to capture the full sigmoidal curve. |
| IC50 values are inconsistent across experiments | - Variation in cell passage number and health.- Inconsistent incubation times.- Different batches of reagents. | - Use cells within a consistent and low passage number range.- Strictly adhere to the optimized incubation time.- Use the same batch of reagents for a set of comparative experiments. |
| Cell viability in treated wells is higher than in control wells | - Hormesis effect at low concentrations.- Over-confluence of control wells leading to cell death. | - This can be a real biological effect at very low doses.- Optimize the initial cell seeding density to ensure control cells are still in the logarithmic growth phase at the end of the experiment. |
Visualizations
Caption: Signaling pathway of Choline Kinase Alpha (ChoKα) and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound HCl | Highly effective ChoKα inhibitor | TargetMol [targetmol.com]
Troubleshooting V-11-0711 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the choline (B1196258) kinase α (ChoKα) inhibitor, V-11-0711.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of choline kinase alpha (ChoKα) with an IC50 of 20 nM.[1] It functions by competitively binding to the ATP-binding pocket of ChoKα, thereby inhibiting its catalytic activity. This prevents the phosphorylation of choline to phosphocholine, the first committed step in the Kennedy pathway for de novo phosphatidylcholine biosynthesis.[2][3][4]
Q2: What are the expected cellular effects of this compound treatment?
In contrast to siRNA-mediated knockdown of ChoKα which induces apoptosis, treatment with this compound has been shown to cause a reversible cytostatic effect, leading to growth arrest in cell lines such as HeLa.[1] This key difference suggests that the ChoKα protein may have a non-catalytic, scaffolding role in promoting cancer cell survival that is not disrupted by the inhibitor.[5]
Q3: How selective is this compound?
This compound demonstrates good selectivity for ChoKα over the β isoform, with an IC50 of 220 nM for ChoKβ (an 11-fold difference). It has also been screened against a panel of 50 kinases at a concentration of 2 µM and showed minimal inhibition. However, it is important to note that comprehensive kinome-wide screening data is not publicly available, and researchers should always consider the possibility of uncharacterized off-target effects.
Q4: My cells are dying after treatment with this compound, but the literature reports a cytostatic effect. What could be the reason?
Several factors could contribute to this discrepancy:
-
Cell Line Dependency: The response to ChoKα inhibition can be cell-type specific. While some cell lines undergo growth arrest, others may be more sensitive and proceed to apoptosis or necrosis.
-
High Compound Concentration: Excessive concentrations of this compound may lead to off-target toxicities. It is crucial to perform a dose-response curve to determine the optimal concentration for achieving ChoKα inhibition without inducing general cytotoxicity.[6]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).[6]
-
Compound Stability: Degradation of the compound in culture media could potentially lead to the formation of toxic byproducts. Prepare fresh stock solutions and dilutions for each experiment.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Assay Type | Standard cell viability assays (e.g., MTT, XTT) measure metabolic activity. A cytostatic compound like this compound will reduce proliferation without necessarily killing the cells, which can lead to a plateau in the dose-response curve rather than a classic sigmoidal curve.[7][8] Recommendation: Use an assay that directly counts cell numbers (e.g., crystal violet staining or automated cell counting) to distinguish between cytostatic and cytotoxic effects. |
| Seeding Density | Inconsistent cell seeding across wells can lead to high variability.[6] Recommendation: Ensure a homogenous single-cell suspension before plating and verify even distribution by microscopy. |
| Compound Precipitation | High concentrations of the compound may precipitate out of solution, leading to inaccurate results.[9] Recommendation: Visually inspect wells for precipitates. Determine the solubility of this compound in your specific culture medium. |
| Edge Effects | Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[6] Recommendation: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Issue 2: Discrepancy Between Phenotypes of this compound Treatment and ChoKα siRNA Knockdown
| Potential Cause | Troubleshooting Steps |
| Non-Catalytic Protein Function | The ChoKα protein itself may act as a scaffold for protein-protein interactions essential for cell survival. siRNA removes the entire protein, disrupting both its catalytic and scaffolding functions, leading to apoptosis. This compound only inhibits the catalytic activity, leaving the protein scaffold intact, which may result in growth arrest.[5][10] Recommendation: This is a key biological difference. To investigate this, consider immunoprecipitation experiments to identify ChoKα binding partners in the presence and absence of this compound. |
| Off-Target Effects of siRNA | The observed apoptosis with siRNA could be due to off-target effects.[10] Recommendation: Use at least two different, validated siRNA sequences targeting different regions of the ChoKα mRNA to confirm the phenotype. Perform rescue experiments by re-introducing a siRNA-resistant form of ChoKα. |
| Off-Target Effects of this compound | An unknown off-target of this compound could be preventing apoptosis. Recommendation: Although reported to be selective, perform a broader kinase screen if unexpected results persist. Compare the effects of this compound with other structurally distinct ChoKα inhibitors if available. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| ChoKα | 20 |
| ChoKβ | 220 |
Table 2: Representative Kinase Selectivity Profile Template
Note: The specific kinase selectivity data for this compound against a broad panel is not publicly available in the cited literature. The following table is a template illustrating how such data would be presented. Researchers should perform their own selectivity profiling (e.g., using a service like KINOMEscan®) to determine the off-target profile of this compound.
| Kinase Target | Percent of Control (%) @ 1 µM this compound |
| AAK1 | >90 |
| ABL1 | >90 |
| AURKA | >90 |
| CDK2 | >90 |
| EGFR | >90 |
| ... (and so on for the full panel) | ... |
| A lower "Percent of Control" value indicates stronger inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Apoptosis (PARP Cleavage)
This protocol is for detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[11][12]
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto a 10% or 4-12% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for PARP (that detects both full-length 116 kDa and cleaved 89 kDa fragments) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage and apoptosis.[13]
-
Mandatory Visualizations
Caption: The Kennedy pathway for phosphatidylcholine synthesis and the inhibitory action of this compound.
Caption: Workflow comparing the effects of this compound inhibitor vs. ChoKα siRNA on cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to prevent V-11-0711 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of V-11-0711 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα), with an IC50 of 20 nM.[1] It functions by blocking the catalytic activity of ChoKα, an enzyme that phosphorylates choline to phosphocholine. This is a key step in the synthesis of phosphatidylcholine, a major component of cell membranes. In cancer cells, where ChoKα is often overexpressed, its inhibition can lead to a reversible growth arrest.
Q2: How should I properly store this compound to prevent degradation?
Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution may be an indicator of chemical degradation or oxidation.[2] This can be caused by exposure to light, air, or impurities in the solvent. If you observe a color change, it is advisable to discard the solution and prepare a fresh one from a solid stock to ensure the integrity of your experimental results.
Q4: I'm observing precipitation in my this compound stock solution after thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] To address this, ensure you are not storing the solution at a concentration that is too high. When thawing, allow the vial to come to room temperature slowly and vortex gently to ensure the compound has fully redissolved before use.
Q5: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can influence the stability of the compound.[2] It is recommended to use amber glass vials or polypropylene (B1209903) tubes for storing this compound solutions. These materials are generally inert and will not leach contaminants into your solution. Amber glass also provides protection from light, which can cause photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
Possible Cause: Degradation of this compound in working solutions or cell culture media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil.
-
Assess Media Stability: The stability of this compound can be pH-dependent. If you suspect degradation in your cell culture media, you can perform a simple stability test. Incubate this compound in the media for the duration of your experiment, and then test its activity in a fresh assay to see if its potency has decreased.
-
Use a Structurally Different ChoKα Inhibitor: To confirm that the observed phenotype is due to ChoKα inhibition and not an artifact of a degraded compound, use a different, structurally unrelated ChoKα inhibitor as a control.[3]
Issue 2: High Variability Between Experimental Replicates
Possible Cause: Incomplete dissolution or precipitation of this compound during experimental setup.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before making serial dilutions, ensure that the this compound stock solution is completely thawed and vortexed to ensure homogeneity.
-
Solvent-Media Compatibility: When adding the this compound stock solution (typically in DMSO) to aqueous media, ensure rapid mixing to prevent the compound from precipitating. The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visual Inspection: Visually inspect the diluted solutions for any signs of precipitation before adding them to your cells or assay.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Solid Powder | -20°C | > 3 years | Tightly sealed vial |
| Stock Solution (in DMSO) | -80°C | > 1 year | Amber glass or polypropylene vials |
| Working Dilutions | 4°C | < 1 week | Amber glass or polypropylene tubes |
Note: The stability data presented is based on general recommendations for small molecule inhibitors and may not be specific to this compound. It is always best to consult the manufacturer's data sheet for specific storage and handling instructions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound solid powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber polypropylene tubes and store at -80°C.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Prepare a series of dilutions in cell culture media.
-
Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay Readout: Perform the desired assay to measure the biological response (e.g., cell viability assay, western blot for downstream markers).
Mandatory Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: Simplified Choline Kinase α (ChoKα) signaling pathway.
References
Technical Support Center: Overcoming Resistance to V-11-0711 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Choline (B1196258) Kinase α (ChoKα) inhibitor, V-11-0711.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Choline Kinase α (ChoKα), with an IC50 of 20 nM.[1][2] ChoKα is the first enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2][3][4] By inhibiting ChoKα, this compound blocks the production of phosphocholine.
Q2: We are observing that this compound is not killing our cancer cells, but rather just stopping their growth. Is this expected?
Yes, this is the expected and documented effect of this compound as a monotherapy. Unlike siRNA-mediated knockdown of the ChoKα protein, which induces apoptosis, this compound treatment alone typically leads to a reversible growth arrest (cytostasis).[1][2]
Q3: Why does this compound cause cytostasis instead of apoptosis?
The current understanding is that ChoKα has a non-catalytic, pro-survival scaffolding function that is independent of its kinase activity.[1][2][3][4] While this compound effectively inhibits the catalytic (kinase) activity of ChoKα, it does not disrupt this scaffolding function. The ChoKα protein itself can interact with other oncogenic proteins, forming a complex that promotes cancer cell survival.[1] Depleting the entire protein via siRNA eliminates both the catalytic and scaffolding functions, leading to apoptosis.
Q4: What is meant by "overcoming resistance" to this compound?
In the context of this compound, "overcoming resistance" refers to developing strategies to convert the cytostatic response into a cytotoxic (apoptotic) one. This involves targeting the non-catalytic, pro-survival functions of ChoKα or exploiting vulnerabilities created by the inhibition of its catalytic activity.
Q5: What are the general strategies to overcome this cytostatic effect?
The primary strategies involve:
-
Combination Therapies: Using this compound in conjunction with other cytotoxic agents to induce apoptosis.
-
Targeting the Scaffolding Function: Identifying and targeting the protein partners involved in ChoKα's pro-survival scaffolding complexes.
-
Synthetic Lethality: Identifying and targeting pathways that become essential for survival only when ChoKα's catalytic activity is inhibited.
II. Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Problem 1: this compound treatment does not induce apoptosis in our cancer cell line.
-
Cause: As detailed in the FAQs, this is the expected outcome for this compound monotherapy due to the non-catalytic scaffolding function of ChoKα.[1][2]
-
Solution 1: Implement Combination Therapy.
-
Rationale: Combining this compound with standard chemotherapeutic agents has been shown to have synergistic effects, leading to apoptosis.[3]
-
Recommendations:
-
Consider combining this compound with DNA-damaging agents like cisplatin (B142131) or 5-fluorouracil (B62378) (5-FU) .[5][6][7][8]
-
Test a matrix of concentrations for both this compound and the combination agent to identify synergistic ratios.
-
-
-
Solution 2: Investigate Downstream Signaling Pathways.
-
Rationale: ChoKα activity is linked to major survival pathways like PI3K/AKT and MAPK .[4][9][10][11] The cytostatic effect of this compound may be overcome by co-inhibiting these pathways.
-
Recommendations:
-
Perform western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways upon this compound treatment.
-
If activation of these pathways is observed, consider combining this compound with known PI3K, AKT, or MEK inhibitors.
-
-
Problem 2: We want to understand the non-catalytic scaffolding function of ChoKα in our cell line.
-
Cause: The specific protein partners of ChoKα that contribute to its pro-survival scaffolding function may be cell-line dependent.
-
Solution: Identify ChoKα Interacting Proteins.
-
Rationale: Identifying the proteins that physically associate with ChoKα can reveal the components of the pro-survival complex and present new therapeutic targets. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is the gold-standard technique for this.[12][13][14][15][16][17][18][19][20][21]
-
Recommendation:
-
Perform Co-IP using a validated ChoKα antibody to pull down ChoKα and its binding partners from cell lysates.
-
Analyze the immunoprecipitated proteins by mass spectrometry to identify the ChoKα interactome. (See Section IV for a detailed protocol).
-
-
III. Data Presentation: Combination Therapy Efficacy
The following tables summarize representative quantitative data for the synergistic effects of combining ChoKα inhibitors with standard chemotherapeutics. Note that specific IC50 values will vary depending on the cell line and experimental conditions.
Table 1: Example IC50 Values for Combination Therapies
| Cell Line | Drug 1 | IC50 (Monotherapy) | Drug 2 | IC50 (Monotherapy) | Combination IC50 (Drug 1 / Drug 2) | Reference |
| HepG2 | Lidocaine | 3.1 mM | Cisplatin | 51 µM | 2.2 mM / 12.8 µM | [5] |
| HepG2 | Lidocaine | 3.1 mM | 5-FU | 693 µM | 2.6 mM / 52.7 µM | [5] |
| Hep3B | Lidocaine | 4.7 mM | Cisplatin | 36.3 µM | 1.5 mM / 4.3 µM | [5] |
| Hep3B | Lidocaine | 4.7 mM | 5-FU | 2335 µM | 2.6 mM / 53 µM | [5] |
| A375 Melanoma | 5-FU | 0.25 µM | Cisplatin | 2 µM | Synergistic reduction in viability | [22] |
Table 2: Apoptosis Induction with Combination Therapy (Illustrative Data)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells | Reference |
| NCI-H460 | Control | 2.5% | 1.5% | 4.0% | [23] |
| NCI-H460 | Compound I-11 (15 µM) | 25.8% | 12.5% | 38.3% | [23] |
| MDA-MB-231 | Doxorubicin (10 µM) | 15.6% | 5.2% | 20.8% | [24] |
| MDA-MB-231 | Gamitrinib (5 µM) | 10.1% | 3.5% | 13.6% | [24] |
| MDA-MB-231 | Doxorubicin + Gamitrinib | 45.3% | 18.9% | 64.2% | [24] |
IV. Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V Staining
This protocol is for assessing the induction of apoptosis in response to this compound combination therapy using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with this compound, the combination agent, or both for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify ChoKα Interacting Proteins
This protocol describes the immunoprecipitation of endogenous ChoKα to identify its binding partners.
Materials:
-
Validated anti-ChoKα antibody[25] and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-ChoKα antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate with rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining.
-
For protein identification, excise the protein bands of interest and analyze by mass spectrometry.
-
Alternatively, the entire eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.[12][13][14][15][16][17][18][19][20][21]
-
V. Visualizations
Signaling Pathways
Caption: Signaling pathway illustrating the dual role of ChoKα.
Caption: Experimental workflow for testing combination therapies.
Caption: Workflow for identifying ChoKα interacting proteins.
References
- 1. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro combination effect of 5-fluorouracil and cisplatin on the proliferation, morphology and expression of Ki-67 antigen in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. In-vitro effect of a combination of 5-fluorouracil (5-FU) and cisplatin (CDDP) on human gastric cancer cell lines: timing of cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] MAPK and PI3K/Akt Signalling Pathways Potentially Modulate the Enhancing Effect of Black Tea Extracts on Endo180 Expression and Collagen Internalisation | Semantic Scholar [semanticscholar.org]
- 12. Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteomic analysis to identify plasma orosomucoid 2 and kinesin 18A as potential biomarkers of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial protein interactome elucidated by chemical cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomic analysis identifies novel binding partners of BAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Proteomic analysis of p16ink4a-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteomic analysis identifies dysregulated proteins and associated molecular pathways in a cohort of gallbladder cancer patients of African ancestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Highly Specific Antibodies for Co-Detection of Human Choline Kinase α1 and α2 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
V-11-0711 Technical Support Center: Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). This guide aims to address common issues encountered during experiments to enhance experimental reproducibility and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of choline kinase alpha (ChoKα), with an IC50 of 20 nM.[1][2][3] Its primary mechanism of action is the inhibition of the catalytic activity of ChoKα, which is responsible for the phosphorylation of choline to phosphocholine (B91661) (PCho), a key step in the synthesis of phosphatidylcholine, a major component of cell membranes.[1]
Q2: What is the observed effect of this compound on cancer cells?
A2: In contrast to siRNA-mediated knockdown of ChoKα which induces apoptosis, this compound treatment typically leads to a reversible growth arrest in cancer cell lines such as HeLa cells.[1] This suggests that while the catalytic activity of ChoKα is crucial for cell proliferation, the ChoKα protein itself may have a non-catalytic, scaffolding role that is important for cancer cell survival.[1]
Q3: How does this compound treatment affect the cell cycle?
A3: Treatment of cancer cells with this compound has been observed to cause an accumulation of cells in the G1 phase of the cell cycle, consistent with a slowdown in cell growth.[1]
Q4: Is the growth arrest induced by this compound reversible?
A4: Yes, the growth arrest induced by this compound has been shown to be reversible. Upon washout of the compound, cells can resume proliferation at a rate similar to control cells.[1]
Q5: What are the IC50 values of this compound in different cell lines?
A5: While the IC50 for the inhibition of recombinant human ChoKα is 20 nM, the IC50 for the reduction of phosphocholine levels in HeLa cells is less than 1 µM.[1] this compound was found to be ineffective in causing cell death in HeLa and three other cancer cell lines.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell proliferation. | 1. Suboptimal compound concentration: The concentration of this compound may be too low to effectively inhibit ChoKα in your specific cell line. 2. Compound instability: this compound may be unstable in the cell culture medium over the duration of the experiment. 3. Cell line resistance: The cell line being used may be resistant to the effects of ChoKα inhibition. 4. Incorrect assessment of phenotype: this compound induces growth arrest, not apoptosis. Assays that only measure cell death may not show an effect. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Prepare fresh stock solutions and consider replenishing the media with fresh compound during long-term experiments. 3. Confirm ChoKα expression in your cell line. Consider using a different cell line known to be sensitive to ChoKα inhibition. 4. Use assays that measure cell proliferation (e.g., MTT, cell counting) or cell cycle progression. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to significant differences in results. 2. Inconsistent compound concentration: Errors in diluting the stock solution can lead to variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. 4. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses to stimuli. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. For a 48h MTT assay with HeLa cells, a starting density of 2,500-5,000 cells/well is a reasonable starting point.[4] 2. Prepare a fresh serial dilution of the compound for each experiment. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. 4. Use cells within a consistent and low passage number range for all experiments. |
| Unexpected cell death observed. | 1. Off-target effects: At high concentrations, this compound may have off-target effects that induce cytotoxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Contamination: Bacterial or mycoplasma contamination can induce cell death. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Regularly test cell cultures for contamination. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 | Cell Line/System |
| Recombinant Human ChoKα | 20 nM | Enzyme Assay |
| Recombinant Human ChoKβ | 220 nM | Enzyme Assay |
| Phosphocholine Production | <1 µM | HeLa Cells |
Table 2: Comparative Effects of this compound and ChoKα siRNA on HeLa Cells
| Treatment | Effect on Cell Growth | Apoptosis Induction (Cleaved PARP) |
| This compound | Reversible Growth Arrest | No significant increase |
| ChoKα siRNA | Cell Death | Significant increase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 2,500-5,000 cells/well for HeLa cells for a 48-hour experiment).[4]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Cleaved PARP Western Blot)
-
Cell Lysis:
-
After treatment with this compound or a positive control for apoptosis (e.g., staurosporine), wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP (e.g., rabbit monoclonal antibody, 1:1000 dilution) overnight at 4°C.[5][6][7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate on ice for at least 30 minutes or at -20°C for longer storage.[8][9][10]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use the PI signal (typically detected in the FL2 or PE channel) to generate a histogram of DNA content.
-
Gate on single cells to exclude doublets and aggregates.
-
Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits the catalytic activity of ChoKα.
Caption: Experimental workflow for this compound characterization.
References
- 1. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choline Kinase (ChoK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
Interpreting unexpected results with V-11-0711
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of choline kinase alpha (ChoKα), with an IC50 of 20 nM.[1][2] It functions by binding to the active site of ChoKα and inhibiting its catalytic activity, which is the phosphorylation of choline to produce phosphocholine (B91661) (PCho).[2][3]
Q2: What is the selectivity of this compound?
This compound demonstrates good selectivity. It is 11-fold less active against ChoKβ (IC50 of 220 nM) compared to ChoKα.[2] Furthermore, when tested against a panel of 50 kinases, it showed very little inhibition at a concentration of 2 µM, suggesting it does not have significant off-target kinase activity.[2]
Troubleshooting Guide: Interpreting Unexpected Results
A primary unexpected outcome observed with this compound is the induction of reversible growth arrest in cancer cells, rather than the apoptosis seen with siRNA-mediated knockdown of ChoKα.[2] This section provides guidance on interpreting this and other potential unexpected results.
Issue 1: this compound treatment leads to cell growth arrest, but not significant cell death, unlike ChoKα siRNA.
-
Plausible Interpretation: This key finding suggests that the catalytic activity of ChoKα, which is inhibited by this compound, is distinct from a non-catalytic, pro-survival role of the ChoKα protein itself.[2] While inhibiting the enzyme's activity halts cell proliferation, the presence of the ChoKα protein may still prevent apoptosis through protein-protein interactions (scaffolding).[2] Depleting the entire protein via siRNA removes both its catalytic and non-catalytic functions, leading to apoptotic cell death.[2]
-
Experimental Validation:
-
Confirm Target Engagement: Measure phosphocholine (PCho) levels in this compound-treated cells to confirm inhibition of ChoKα catalytic activity. A significant reduction in PCho is expected.[2]
-
Assess Apoptosis Markers: Perform assays for markers of apoptosis, such as cleaved PARP, in both this compound-treated and ChoKα siRNA-treated cells.[2] A significant increase in these markers is expected only in the siRNA-treated group.[2]
-
Washout Experiment: To confirm the reversible nature of the growth arrest, remove this compound from the cell culture medium after a period of treatment (e.g., 72 hours) and monitor for resumption of cell growth.[2]
-
Issue 2: The observed cellular phenotype does not correlate with the IC50 of the compound.
-
Plausible Interpretation: The in vitro IC50 of this compound against recombinant ChoKα is 20 nM.[2] However, in cellular assays, the concentration required to inhibit PCho production is higher (IC50 of <1 µM in HeLa cells).[2] This difference is common and can be attributed to factors such as cell membrane permeability, intracellular drug concentration, and the cellular environment. The key is to establish a dose-response relationship in the specific cell line being used.
-
Experimental Validation:
-
Cellular Dose-Response Curve: Generate a dose-response curve for this compound in your cell line, measuring the inhibition of PCho production to determine the cellular IC50.
-
Phenotypic Correlation: Correlate the concentrations at which you observe the phenotypic effect (e.g., growth arrest) with the concentrations that inhibit PCho production in your cells.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Cell Line | IC50 | Reference |
| Enzymatic Inhibition | Recombinant Human ChoKα | 20 nM | [2] |
| Enzymatic Inhibition | Recombinant Human ChoKβ | 220 nM | [2] |
| PCho Reduction | HeLa Cells | <1 µM | [2] |
Table 2: Comparison of Phenotypes: this compound vs. ChoKα siRNA in HeLa Cells
| Treatment | Effect on Cell Growth | Apoptosis (Cleaved PARP) | Reversibility | Reference |
| This compound | Growth Arrest | No significant increase | Reversible | [2] |
| ChoKα siRNA | Cell Death | Significant increase | Irreversible | [2] |
Experimental Protocols
Western Blot for Cleaved PARP
-
Cell Lysis: After treatment with this compound or transfection with ChoKα siRNA, harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Comparison of the distinct outcomes of ChoKα targeting by siRNA versus this compound.
Caption: Troubleshooting workflow for interpreting unexpected growth arrest with this compound.
References
Improving the bioavailability of V-11-0711 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with V-11-0711, focusing on strategies to improve its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα) with an IC50 of 20 nM.[1][2] It is used in research to investigate the role of ChoKα in cellular processes, particularly in cancer biology.[3] A critical consideration for experimental work is the physical form of the compound. The free base of this compound is a semisolid, glue-like substance, which can present handling and formulation challenges.[4] To improve its handling and solubility characteristics, it is often prepared and supplied as a hydrochloride (HCl) salt, which is a solid powder.[4]
Q2: Why might this compound exhibit poor bioavailability?
Q3: What is the benefit of using the this compound HCl salt versus the free base?
Using the hydrochloride salt of this compound is a common strategy to overcome the handling and potential solubility issues of the semisolid free base.[4] Salt formation is a widely used technique to increase the aqueous solubility and dissolution rate of poorly soluble drugs.[9] By converting the parent compound into a salt, its crystal lattice energy is altered, often leading to improved interaction with water and faster dissolution, which is a critical first step for drug absorption after oral administration.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential strategies and starting points for formulating this compound for in vivo experiments. The selection of an appropriate method will depend on the specific experimental goals, the animal model, and the desired route of administration.
Issue 1: Difficulty dissolving this compound for administration.
Potential Solutions & Experimental Protocols:
-
Simple Aqueous Vehicles (for HCl salt):
-
Protocol: Attempt to dissolve the this compound HCl salt directly in sterile water, saline, or a buffered solution like PBS. Use a vortex mixer and sonication to aid dissolution. Heating may also be attempted, but the stability of the compound at elevated temperatures should be considered.
-
Considerations: This is the simplest approach but may not be sufficient if the intrinsic solubility of the salt form is still low.
-
-
Co-Solvent Systems:
-
Protocol: For compounds that are difficult to dissolve in aqueous media, a co-solvent system can be effective. A commonly suggested formulation for poorly soluble compounds for in vivo research is a mixture of DMSO, PEG300, Tween-80, and saline.[10]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, mix PEG300, Tween-80, and saline/PBS.
-
Slowly add the DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to avoid precipitation.
-
-
Considerations: The final concentration of DMSO should be kept low (typically <10%) to minimize potential toxicity in animals. The stability of the compound in the final formulation should be assessed.
-
Issue 2: Low or variable drug exposure observed in pharmacokinetic studies after oral administration.
Potential Solutions & Experimental Protocols:
-
Suspension Formulation for Oral Gavage:
-
Protocol: If this compound (as the HCl salt) does not readily dissolve, administering it as a homogenous suspension can be a viable strategy, particularly for higher doses.[10]
-
Select a suspending agent such as 0.5% carboxymethylcellulose sodium (CMC-Na), methylcellulose, or tragacanth in water.
-
Levigate the this compound HCl powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired concentration.
-
Ensure the suspension is uniformly mixed before each administration.
-
-
Considerations: Particle size of the drug is critical for the dissolution and absorption of a suspension. Micronization (reducing particle size) can increase the surface area and improve the dissolution rate.[5][8]
-
-
Lipid-Based Formulations:
-
Protocol: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral bioavailability.[5][9] These systems consist of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon gentle agitation in aqueous media (like gastrointestinal fluids).
-
Screening: Screen the solubility of this compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG400, Transcutol).
-
Formulation: Based on solubility data, develop trial formulations by mixing the components.
-
Evaluation: Assess the self-emulsification properties by adding the formulation to water and observing the resulting emulsion. Droplet size analysis is recommended.
-
-
Considerations: Lipid-based systems can enhance lymphatic absorption, which can bypass first-pass metabolism in the liver, a potential advantage for some drugs.[11]
-
Data Presentation: Formulation Strategies Overview
| Formulation Strategy | Key Components | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Co-Solvent System | DMSO, PEG300, Tween-80, Saline | Increases the solubility of the drug in the vehicle. | Simple to prepare for preclinical studies. | Potential for drug precipitation upon dilution in vivo; solvent toxicity. |
| Aqueous Suspension | This compound HCl, 0.5% CMC-Na | Presents the drug as fine particles with a large surface area for dissolution. | Can deliver higher doses; avoids organic solvents. | Requires uniform particle size and suspension; dissolution can be rate-limiting. |
| Lipid-Based (SEDDS) | Oils, Surfactants, Co-solvents | Drug is pre-dissolved in lipids; forms a microemulsion in the GI tract, increasing surface area for absorption. | Can significantly improve bioavailability for lipophilic drugs; may reduce food effects. | More complex to develop and characterize; potential for GI side effects. |
| Particle Size Reduction | Micronized or nanosized this compound HCl | Increases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12] | Can be applied to suspensions; improves dissolution rate.[5] | May not be sufficient if solubility is the primary issue; can lead to particle aggregation.[12] |
Visualizations
Experimental Workflow for Formulation Selection
Caption: Workflow for selecting an appropriate formulation for this compound.
Logic Diagram for Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. omicsonline.org [omicsonline.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound HCl | Highly effective ChoKα inhibitor | TargetMol [targetmol.com]
- 11. upm-inc.com [upm-inc.com]
- 12. mdpi.com [mdpi.com]
V-11-0711 cytotoxicity assessment in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of V-11-0711 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Choline (B1196258) Kinase alpha (ChoKα) with an IC50 of 20 nM.[1] ChoKα is an enzyme that catalyzes the formation of phosphocholine (B91661), a precursor for essential phospholipids (B1166683) required for cell growth.[2]
Q2: I am not observing any cytotoxicity with this compound in my non-cancerous cell line. Is my experiment failing?
This is likely the expected result. Published research indicates that this compound does not cause cell death even in cancer cell lines such as HeLa; instead, it leads to a reversible growth arrest (cytostatic effect).[1][2] Therefore, the absence of significant cytotoxicity in non-cancerous cell lines is consistent with its known biological activity. The compound's primary effect is to inhibit cell proliferation, not to induce cell death.
Q3: Why does inhibiting ChoKα with this compound cause growth arrest while knocking down the ChoKα protein with siRNA causes apoptosis?
Studies have shown these different outcomes despite similar reductions in phosphocholine levels.[2] This suggests that the ChoKα protein itself may have a non-catalytic, scaffolding role in promoting cell survival that is independent of its enzymatic activity.[2] this compound only inhibits the catalytic activity, whereas siRNA removes the entire protein, disrupting both its catalytic and potential scaffolding functions, leading to apoptosis.[2]
Q4: What are the appropriate positive and negative controls for my cytotoxicity experiments with this compound?
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration used to dissolve this compound) is essential.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or a high concentration of doxorubicin) should be used to ensure the assay system and cells are responsive to cytotoxic stimuli.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No cytotoxicity observed with this compound. | This is the expected biological outcome. This compound is known to be cytostatic, not cytotoxic.[2] | Confirm the positive control shows significant cytotoxicity. If the positive control works, your assay is performing correctly. Consider using a proliferation assay (e.g., crystal violet, CFSE) to measure the cytostatic effects of this compound. |
| High variability between replicate wells. | Inaccurate pipetting; Edge effects in the microplate; Cell clumping. | Ensure proper mixing of cell suspensions and reagents. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media.[3] Visually inspect wells for even cell distribution. |
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background absorbance in "no cell" control wells. | Contamination of media or reagents; Phenol (B47542) red in media; this compound directly reduces MTT.[3][4] | Use fresh, sterile reagents. Use phenol red-free medium during MTT incubation.[3] Test this compound in a cell-free system with MTT to check for direct reduction.[3] |
| Low absorbance readings in all wells. | Cell number is too low; Incubation time with MTT is too short. | Optimize cell seeding density. The optimal number should be in the linear range of the absorbance vs. cell number curve. Increase MTT incubation time (e.g., up to 4 hours), checking for formazan (B1609692) crystal formation under a microscope.[4] |
| Incomplete solubilization of formazan crystals. | Insufficient solvent volume; Inadequate mixing.[3][4] | Ensure complete dissolution by gentle pipetting or using an orbital shaker for 15-30 minutes.[3] Visually confirm that all purple crystals are dissolved before reading the plate.[3] |
LDH Release Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background in "spontaneous release" control (untreated cells). | High cell density; Overly vigorous pipetting; Poor cell health; High endogenous LDH in serum.[5] | Optimize cell seeding density. Handle cells gently during plating and reagent addition.[6] Use healthy, log-phase cells. Reduce serum concentration in the medium to 1-5% during the assay.[5] |
| Low LDH release in positive control. | Assay performed too early; Lysis of "maximum release" control cells is incomplete. | LDH is released during late-stage apoptosis or necrosis.[6] Ensure sufficient treatment time for the positive control. Ensure complete lysis of the maximum release control wells by vigorous mixing or freeze-thaw cycles. |
| This compound may inhibit LDH enzyme activity directly. | The compound interferes with the assay chemistry. | Test for direct LDH inhibition by adding this compound to the lysate from untreated cells before performing the assay.[6] If inhibition occurs, consider an alternative cytotoxicity assay. |
Apoptosis Assay (Annexin V/PI Flow Cytometry) Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No apoptosis detected in this compound treated cells. | This is the expected outcome. This compound induces growth arrest, not apoptosis.[2] | Verify that the positive control (e.g., staurosporine-treated cells) shows clear early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. |
| High percentage of dead cells (PI+) in the negative control. | Poor cell health; Mechanical damage during cell harvesting or staining.[7][8] | Use healthy, log-phase cells. Handle cells gently, use low-speed centrifugation (300-400 x g), and avoid harsh vortexing.[8] |
| Weak or no signal in the positive control. | Insufficient drug concentration or treatment time; Loss of apoptotic cells during washing; Reagent degradation.[8] | Optimize positive control treatment conditions. Collect supernatant containing detached apoptotic cells along with adherent cells.[8] Use a new or validated kit and store reagents properly.[7][8] |
| Cell populations are not clearly separated. | Poor compensation settings; Cell clumping. | Use single-color controls to set proper compensation. Keep cells on ice and consider filtering the cell suspension before analysis to prevent clumping.[7] |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on cancer cell lines, which informs the expected outcome in non-cancerous cells.
| Cell Line | Assay | This compound Treatment Outcome | Conclusion | Reference |
| HeLa | Cell Viability | No significant cell death observed. | Non-cytotoxic | [2] |
| HeLa | Cell Cycle Analysis | Reversible growth arrest, with a trend towards G1 accumulation. | Cytostatic | [1][2] |
| HeLa | Apoptosis Markers (Sub G0/1, Cleaved PARP) | Low levels of apoptotic markers, similar to control. | Non-apoptotic | [2] |
| Three other cancer cell lines | Cell Viability | Ineffective at causing cell death. | Non-cytotoxic | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[3]
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional wells for "spontaneous LDH release" (vehicle control), "maximum LDH release" (cells treated with a lysis buffer), and a "medium background" control.
-
Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm with a reference wavelength of 650 nm.[5]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
-
Cell Preparation and Treatment: Culture and treat cells with this compound, vehicle, and a positive control for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase, as EDTA can interfere with Annexin V binding.[7][8]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8] Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution to the cell suspension.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry within one hour. Do not wash cells after staining.[7]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating V-11-0711 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). We will explore experimental approaches, present comparative data for this compound and other ChoKα inhibitors, and provide detailed protocols for key validation assays.
This compound is a valuable tool for studying the catalytic function of ChoKα. It inhibits the enzyme with an IC50 of 20 nM and has been shown to reduce phosphocholine (B91661) (PCho) levels in cells, leading to a reversible growth arrest[1]. Understanding and confirming the direct interaction of this compound with ChoKα within a cellular context is crucial for interpreting experimental results and advancing drug discovery efforts.
Comparative Analysis of ChoKα Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known ChoKα inhibitors. It is important to note that direct comparisons can be influenced by varying experimental conditions across different studies.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | ChoKα | 20 | Recombinant Human | [1] |
| This compound | ChoKα (cellular) | <1000 | HeLa | [1] |
| RSM-932A (TCD-717) | ChoKα | Not explicitly stated in search results | HT-29, DLD-1, SW620 | [2][3][4] |
| MN58b | ChoKα | Not explicitly stated in search results | HT-29, DLD-1, SW620 | [3][4] |
| EB-3P | ChoKα | ~1000 | Not specified |
Methods for Validating Target Engagement
Several robust methods can be employed to confirm that this compound directly engages with ChoKα in a cellular environment. The two most prominent and widely used techniques are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses the direct binding of a ligand to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to ChoKα, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. When an unlabeled compound, such as this compound, competes with the tracer for binding to the target protein, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for ChoKα Target Engagement
This protocol describes how to perform a CETSA experiment to validate the binding of this compound to ChoKα in a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ChoKα antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range to establish a melt curve is 40°C to 70°C in 2-3°C increments.
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C. Include a non-heated control (37°C).
-
-
Cell Lysis:
-
Add ice-cold lysis buffer to each tube.
-
Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature).
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against ChoKα and an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ChoKα at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the data by setting the band intensity of the non-heated control (37°C) to 100%.
-
Plot the percentage of soluble ChoKα against the temperature to generate melt curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Choline Kinase α (ChoKα) Signaling Pathway
The diagram below illustrates the role of ChoKα in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes[5][6][7][8][9].
Caption: this compound inhibits ChoKα, the first enzyme in the Kennedy pathway.
Experimental Workflow for CETSA
The following diagram outlines the key steps in the Cellular Thermal Shift Assay (CETSA) workflow for validating this compound target engagement with ChoKα.
Caption: A stepwise workflow for validating target engagement using CETSA.
References
- 1. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined 5-FU and ChoKα inhibitors as a new alternative therapy of colorectal cancer: evidence in human tumor-derived cell lines and mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
V-11-0711 Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of V-11-0711, a potent and selective inhibitor of Choline (B1196258) Kinase α (ChoKα), against other kinases. The information is compiled from publicly available experimental data to offer an objective resource for evaluating its off-target effects and potential therapeutic applications.
Executive Summary
This compound is a novel small molecule inhibitor of Choline Kinase α (ChoKα) with a reported IC50 of 20 nM.[1] It demonstrates notable selectivity for ChoKα over the β isoform, with an 11-fold lower activity against Choline Kinase β (ChoKβ; IC50 of 220 nM).[1] Cross-reactivity studies are crucial for understanding the specificity of a kinase inhibitor and predicting potential off-target effects. This guide summarizes the available data on the cross-reactivity of this compound and provides the relevant experimental protocols for context.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, a cross-reactivity screening was performed against a panel of 50 kinases using the Merck Millipore KinaseProfiler™ service. The results indicated that this compound has excellent selectivity, with very little inhibition observed for the tested kinases at a concentration of 2 µM.[1]
While the primary publication references a supplementary table (Supplementary Table S1) containing the detailed quantitative data of this 50-kinase panel screening, this specific supplementary file could not be retrieved in the conducted search. The following table is therefore based on the qualitative description from the main publication.
| Kinase Target | This compound Inhibition at 2 µM | Alternative Selective Inhibitors | Primary Targets of Alternatives |
| ChoKα | Potent Inhibition (IC50 = 20 nM) [1] | ||
| Panel of 50 other kinases | Minimal Inhibition[1] | Not Applicable | Not Applicable |
| ChoKβ | Moderate Inhibition (IC50 = 220 nM)[1] |
Note: The specific 50 kinases screened and their respective inhibition values are not publicly available within the accessed resources. The data presented is a qualitative summary from the primary literature.
Experimental Protocols
The cross-reactivity of this compound was assessed using a well-established method for kinase inhibitor profiling.
KinaseProfiler™ Assay (Radiometric)
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Principle: This is a radiometric protein kinase assay that measures the transfer of the γ-phosphate of [γ-³³P]ATP to a protein or peptide substrate by a specific kinase. The amount of incorporated phosphate (B84403) is quantified, and the inhibitory effect of a compound is determined by the reduction in this incorporation compared to a control.
General Procedure:
-
Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, its corresponding substrate (protein or peptide), and the necessary cofactors in a reaction buffer.
-
Compound Addition: this compound is added to the reaction wells at a specified concentration (in this case, 2 µM). Control wells containing the solvent (e.g., DMSO) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane. Unreacted [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the control wells.
Signaling Pathway and Experimental Workflow
ChoKα Signaling Pathway
Choline Kinase α is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. Its activity is upstream of several important cellular processes and is known to be regulated by oncogenic signaling pathways such as Ras-Raf-MAPK and PI3K-Akt.
Caption: ChoKα is activated by Ras and PI3K pathways and catalyzes the production of phosphocholine.
Kinase Cross-Reactivity Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound using a kinase panel screening service.
Caption: Workflow for kinase inhibitor cross-reactivity screening.
References
V-11-0711: A Comparative Analysis Against Standard Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational choline (B1196258) kinase alpha (ChoKα) inhibitor, V-11-0711, with standard-of-care chemotherapy drugs. The objective is to furnish a data-driven analysis of its mechanism, efficacy, and experimental context to inform ongoing and future research in oncology.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of choline kinase alpha (ChoKα), an enzyme that plays a crucial role in the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2] Elevated ChoKα activity is a hallmark of many cancers, contributing to increased cell proliferation and survival.[3] this compound was developed to target this metabolic vulnerability in cancer cells.
Mechanism of Action: A Divergence from Traditional Cytotoxicity
Standard chemotherapy agents, such as doxorubicin (B1662922) and oxaliplatin, primarily induce cancer cell death through cytotoxic mechanisms like DNA damage and inhibition of DNA replication. In contrast, this compound exhibits a more nuanced mechanism of action centered on the inhibition of ChoKα's catalytic activity.
A pivotal study has revealed that while the depletion of the ChoKα protein via siRNA leads to apoptosis (programmed cell death) in cancer cells, the inhibition of its enzymatic activity by this compound results in a reversible growth arrest.[1] This suggests that the ChoKα protein itself, independent of its catalytic function, may have a "scaffolding" role in promoting cancer cell survival.[1]
Signaling Pathway of ChoKα and the Action of this compound
Caption: this compound inhibits the catalytic activity of ChoKα.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies between this compound and standard chemotherapy drugs are not publicly available. The following tables summarize the known in vitro efficacy of this compound and provide a conceptual comparison with conventional cytotoxic agents based on their distinct mechanisms of action.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Effect | Reference |
| Recombinant Human ChoKα | 20 nM | N/A (Enzymatic Assay) | Enzymatic Inhibition | [1] |
| Phosphocholine (B91661) Production | <1 µM | HeLa | Inhibition of metabolite production | [1] |
Table 2: Mechanistic and Efficacy Comparison
| Feature | This compound | Standard Chemotherapy (e.g., Doxorubicin, Oxaliplatin) |
| Primary Mechanism | Inhibition of ChoKα catalytic activity | DNA damage, inhibition of DNA replication and repair |
| Cellular Outcome | Reversible cytostatic effect (growth arrest) | Cytotoxic effect (apoptosis, necrosis) |
| Reported In Vitro Effect | Inhibition of phosphocholine production, leading to growth arrest in HeLa cells.[1] | Induction of cell death in a wide range of cancer cell lines. |
| In Vivo Efficacy Data | Publicly unavailable | Established tumor growth inhibition in various preclinical and clinical settings. |
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound are not available in the public domain. The following provides a generalized workflow for assessing the efficacy of a novel compound like this compound in a preclinical setting, which can be compared to established protocols for standard chemotherapies.
General Experimental Workflow for In Vivo Efficacy Assessment
Caption: A typical workflow for evaluating anticancer agents in vivo.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach with a distinct mechanism of action compared to traditional cytotoxic chemotherapy. Its ability to induce a reversible growth arrest by inhibiting ChoKα's catalytic activity highlights a potential for cytostatic rather than cytotoxic cancer therapy. The observation that this compound does not induce apoptosis, unlike direct ChoKα protein depletion, opens new avenues for research into the non-catalytic functions of ChoKα in cancer cell survival.[1]
While direct comparative efficacy data against standard chemotherapies are lacking, the unique mechanism of this compound suggests potential for combination therapies. For instance, a cytostatic agent like this compound could potentially sensitize cancer cells to lower, less toxic doses of cytotoxic drugs. Indeed, studies with other ChoKα inhibitors have shown synergistic effects when combined with agents like cisplatin (B142131) and 5-fluorouracil.[2][3]
Future research should focus on:
-
In vivo monotherapy studies to establish the anti-tumor efficacy of this compound in various cancer models.
-
Combination studies with standard chemotherapy agents to explore potential synergistic or additive effects.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.
-
Investigation into the non-catalytic scaffolding role of ChoKα to identify novel therapeutic targets.
The development of this compound and other ChoKα inhibitors underscores the importance of targeting cancer metabolism as a promising therapeutic strategy. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of V-11-0711's Potency: A Comparative Guide to Choline Kinase Alpha Inhibitors
For Immediate Release
This guide provides an independent verification of the IC50 value for V-11-0711, a potent inhibitor of Choline (B1196258) Kinase alpha (ChoKα), and compares its performance against other known inhibitors of the same target. The data presented is compiled from publicly available sources and is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a highly selective and potent inhibitor of ChoKα with a reported IC50 of 20 nM[1]. This guide offers a comparative analysis of this compound with other ChoKα inhibitors, providing a clear overview of their relative potencies.
Comparative Analysis of ChoKα Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative compounds targeting Choline Kinase alpha (ChoKα). Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 (ChoKα) | IC50 (ChoKβ) | Selectivity (ChoKβ/ChoKα) |
| This compound | ChoKα | 20 nM [1] | 220 nM | 11-fold |
| ACG-548B | ChoKα | 0.12 µM[1] | >400-fold vs ChoKα | >400 |
| ACG-416B | ChoKα | 0.13 µM[1] | >385-fold vs ChoKα | >385 |
| RSM-932A (TCD-717) | ChoKα | 1 µM[2][3] | 33 µM | 33-fold |
| EB-3D | ChoKα | 1.0 µM[1] | Not Reported | Not Reported |
| MN58b | ChoKα | 1.4 µM[1] | >30-fold vs ChoKα | >30 |
| JCR795b | ChoK | 3.5 µM[1] | Not Reported | Not Reported |
| Hemicholinium-3 | ChoK | 500 µM (ex vivo)[1] | Not Reported | Not Reported |
Experimental Protocols for IC50 Determination
The determination of IC50 values for Choline Kinase inhibitors typically involves biochemical and cell-based assays.
Biochemical Assay: Coupled Enzymatic Assay
This method measures the direct inhibitory effect of a compound on the enzymatic activity of purified ChoKα. The production of ADP, a product of the choline phosphorylation reaction, is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. This leads to the oxidation of NADH, which can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining ChoKα IC50 using a coupled enzymatic assay.
Cell-Based Assay: Sulforhodamine B (SRB) Assay
This assay determines the inhibitory effect of a compound on the proliferation of cancer cell lines that overexpress ChoKα. The SRB dye binds to cellular proteins, and the amount of bound dye is proportional to the cell mass.
Workflow for Cell-Based IC50 Determination
Caption: Workflow for determining cell growth inhibition (GI50/IC50) using the SRB assay.
Signaling Pathway
The inhibition of Choline Kinase alpha disrupts the synthesis of phosphatidylcholine, a crucial component of cell membranes. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that exhibit an increased dependence on this pathway for their rapid proliferation.
Simplified Choline Kinase Signaling Pathway
References
Comparative Analysis of V-11-0711 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα), across various cancer cell lines. This document outlines its performance in comparison to other ChoKα inhibitors and details the experimental methodologies supporting these findings.
This compound has emerged as a significant tool in cancer research for its high selectivity and potency against ChoKα, an enzyme implicated in tumor cell growth and survival. This guide synthesizes available data to offer a clear perspective on its efficacy and mechanism of action.
This compound: Mechanism of Action and Cellular Effects
This compound is a highly selective inhibitor of choline kinase alpha (ChoKα) with an in vitro IC50 of 20 nM against the recombinant human enzyme.[1] It effectively reduces the levels of phosphocholine (B91661) (PCho) in cancer cells, a key product of ChoKα and a vital component for cell membrane biosynthesis. In HeLa (cervical cancer) cells, this compound inhibits PCho production with an IC50 of less than 1 µM.[1]
A pivotal finding is that while this compound potently inhibits ChoKα's catalytic activity and induces a reversible growth arrest, it does not cause apoptosis in HeLa cells.[1] This is in stark contrast to the apoptotic cell death observed upon the depletion of the ChoKα protein via siRNA.[1] This suggests that the ChoKα protein itself, independent of its enzymatic activity, may play a crucial role in cancer cell survival.
Performance Across Different Cancer Cell Lines
Studies have shown that this compound's non-cytotoxic, cytostatic effect is not limited to HeLa cells. The compound was found to be "equally ineffective" at inducing cell death in three other cancer cell lines: A549 (lung carcinoma), U87-MG (glioblastoma), and HCT116 (colorectal carcinoma). While it did not kill these cells, it did inhibit their growth.
Comparative Data on ChoKα Inhibitors
For a broader perspective, the following tables summarize the available data on the inhibitory effects of this compound and other notable ChoKα inhibitors, MN58b and TCD-717 (also known as RSM-932A), on various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effect of this compound on Phosphocholine Production
| Cell Line | Cancer Type | This compound IC50 (PCho Inhibition) |
| HeLa | Cervical Cancer | < 1 µM |
Data sourced from Falcon et al., Oncogenesis, 2013.
Table 2: Anti-proliferative Activity of Alternative ChoKα Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (Growth Inhibition) |
| MN58b | H460 | Non-Small Cell Lung | Not explicitly stated, but used in combination studies |
| DLD-1 | Colorectal | Not explicitly stated, but used in combination studies | |
| HT29 | Colorectal | Not explicitly stated, but used in combination studies | |
| SW620 | Colorectal | Not explicitly stated, but used in combination studies | |
| TCD-717 (RSM-932A) | H460 | Non-Small Cell Lung | Not explicitly stated, but used in combination studies |
| DLD-1 | Colorectal | Not explicitly stated, but used in combination studies | |
| HT29 | Colorectal | Not explicitly stated, but used in combination studies | |
| SW620 | Colorectal | Not explicitly stated, but used in combination studies | |
| Various (Breast, Lung, Colon, etc.) | Multiple | 1.3 - 7.1 µM (72 hours) |
Data for TCD-717's broad activity is from MedChemExpress product information. Other data is inferred from its use in combination studies where specific IC50s were not the primary reported metric.
Signaling Pathways and Experimental Workflows
The differential outcomes of this compound treatment versus ChoKα siRNA knockdown highlight a dual role for ChoKα in cancer cells. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing the effects of this compound.
Caption: this compound inhibits ChoKα's catalytic function leading to growth arrest, while siRNA knockdown removes the entire protein, disrupting a potential scaffolding role and causing apoptosis.
Caption: A typical workflow for evaluating the effects of this compound on cancer cell lines, encompassing viability, apoptosis, and protein expression analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serial dilutions of this compound or other inhibitors for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for growth inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or other compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, ChoKα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound's effects on cancer cells. The distinction between its cytostatic action and the cytotoxic effects of ChoKα knockdown opens new avenues for research into the non-catalytic functions of ChoKα and the development of novel cancer therapeutic strategies. Further studies directly comparing this compound with other ChoKα inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential.
References
V-11-0711 as a Tool for Validating the Non-Catalytic Scaffolding Role of Choline Kinase Alpha
A comparative guide for researchers, scientists, and drug development professionals.
Choline Kinase alpha (ChoKα) is a well-established target in cancer research due to its role in cell proliferation and transformation.[1] While its catalytic activity in producing phosphocholine (B91661) is crucial for membrane biosynthesis, emerging evidence highlights a non-catalytic scaffolding function in promoting cancer cell survival.[2][3] Validating this non-catalytic role requires precise molecular tools that can dissect it from the enzyme's catalytic activity. This guide provides a comparative overview of V-11-0711, a potent and selective ChoKα inhibitor, and its application in distinguishing the scaffolding versus catalytic functions of ChoKα, in contrast to other common investigatory tools like RNA interference (RNAi).
Distinguishing Catalytic Inhibition from Protein Depletion
A seminal study by Falcon et al. (2013) utilized this approach to investigate the role of ChoKα in cancer cell survival.[2][3] The study compared the effects of this compound with ChoKα siRNA in HeLa cells. The results demonstrated that while both methods effectively reduced phosphocholine (PCho) levels, they induced distinct cellular phenotypes.[2][3]
| Treatment | Effect on ChoKα | Effect on PCho Levels | Cellular Phenotype in HeLa Cells |
| This compound | Inhibits catalytic activity | Substantial reduction | Reversible growth arrest[2][3] |
| ChoKα siRNA | Depletes the protein | Substantial reduction | Apoptosis (cell death)[2][3] |
This differential outcome strongly suggests that the ChoKα protein itself, independent of its catalytic activity, plays a crucial role in promoting cancer cell survival. The reversible growth arrest induced by this compound indicates that inhibiting the catalytic function alone is not sufficient to kill the cancer cells, whereas the apoptosis observed with siRNA-mediated depletion points to the essential nature of the non-catalytic, scaffolding function of the ChoKα protein.[2]
Comparative Performance of ChoKα Inhibitors
This compound stands out for its high potency and selectivity for ChoKα over its β-isoform and other kinases. This is a critical feature for a chemical probe intended to dissect specific biological functions. Below is a comparison of this compound with other commonly cited ChoKα inhibitors.
| Inhibitor | ChoKα IC50 | ChoKβ IC50 | Selectivity (ChoKβ/ChoKα) | Notes |
| This compound | 20 nM[2][4] | 220 nM[2] | 11-fold[2] | Causes reversible growth arrest.[4] |
| MN58b | 1.4 µM[5] | >30-fold selective for ChoKα[5] | >30-fold | Induces cancer cell death.[6] |
| CK-37 | - | - | - | Weak effect on enzyme activity but potent cellular effects.[2] |
| RSM-932A (TCD-717) | 1 µM[5] | 33 µM[5] | 33-fold | Potent anti-proliferative and in vivo anti-tumoral activity.[5][7] |
The high potency and documented cellular effect of causing reversible growth arrest make this compound a particularly suitable tool for studying the non-catalytic functions of ChoKα.[2] The contrasting phenotype of cell death induced by some other inhibitors, like MN58b, may be due to off-target effects or a different mechanism of action.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments aimed at validating the non-catalytic role of ChoKα.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the impact of this compound and other inhibitors on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat the cells with various concentrations of the ChoKα inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.
siRNA-Mediated Knockdown of ChoKα
This protocol is for the transient knockdown of ChoKα in cell lines like HeLa.
-
Cell Seeding: One day before transfection, plate cells (e.g., HeLa) in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Complex Formation:
-
For each well, dilute the desired amount of ChoKα siRNA (e.g., 60 pmol) in serum-free medium (e.g., Opti-MEM® I).
-
In a separate tube, dilute the transfection reagent (e.g., Oligofectamine™ or Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays.
Western Blotting for ChoKα Expression
This method is used to confirm the knockdown of ChoKα protein levels after siRNA treatment.
-
Cell Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ChoKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Measurement of Phosphocholine (PCho) Levels
This assay quantifies the product of ChoKα's catalytic activity.
-
Sample Preparation: Prepare cell extracts as per the requirements of the specific phosphocholine assay kit.
-
Standard Curve Preparation: Prepare a standard curve using the provided phosphocholine standard.
-
Reaction Setup: Add samples and standards to a 96-well plate.
-
Enzyme Reaction: Add the reaction mix containing the enzymes that will lead to a detectable signal (colorimetric or fluorometric) proportional to the amount of phosphocholine.
-
Incubation: Incubate the plate for the time specified in the kit protocol (e.g., 30-60 minutes) at room temperature or 37°C.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the phosphocholine concentration in the samples by comparing their readings to the standard curve.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the experimental logic and the signaling pathways involved.
Caption: Experimental workflow to dissect catalytic vs. non-catalytic functions.
Caption: ChoKα's dual role in signaling and metabolism.
References
- 1. hela-transfection.com [hela-transfection.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Choline Kinase (ChoK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. siRNA transfection [bio-protocol.org]
- 7. Functional interactions between Choline kinase α, epidermal growth factor receptor (EGFR), and c-Src in breast cancer cell proliferations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of V-11-0711 and other kinase inhibitors
An Objective Head-to-Head Comparison of V-11-0711 and Other Choline (B1196258) Kinase α Inhibitors
Introduction
Choline kinase alpha (ChoKα) is a critical enzyme in cellular metabolism, catalyzing the first step in the de novo synthesis of phosphatidylcholine (PC), an essential component of cell membranes.[1] Upregulated ChoKα activity is a recognized hallmark of many cancers, contributing to increased cell proliferation, survival, and malignant transformation.[2][3] This has established ChoKα as a promising therapeutic target in oncology.[2]
This guide provides a head-to-head comparison of this compound, a potent and selective ChoKα inhibitor, with other notable inhibitors of the same class. The comparison is based on publicly available experimental data to offer researchers, scientists, and drug development professionals an objective overview of their performance.
Mechanism of Action and the Choline Kinase Signaling Pathway
ChoKα is the initial enzyme in the Kennedy pathway, phosphorylating choline to phosphocholine (B91661) (PCho).[4] PCho is subsequently converted to phosphatidylcholine, which is not only a structural component of membranes but also a source of lipid second messengers that can activate pro-survival signaling pathways like MAPK and PI3K/AKT.[1][5] By inhibiting ChoKα, these small molecules aim to disrupt membrane biosynthesis and critical signaling cascades, leading to cell growth arrest and apoptosis in cancer cells, which are highly dependent on this pathway.[3][6]
Comparative Analysis of ChoKα Inhibitors
This section compares this compound with other well-characterized, selective ChoKα inhibitors: RSM-932A (TCD-717) and EB-3D . These compounds have been selected due to the availability of comparable biochemical and cellular activity data.
Biochemical Potency and Selectivity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the purified enzyme. Selectivity is also crucial, often assessed by comparing potency against different isoforms of the target kinase, such as ChoKα versus ChoKβ.
| Inhibitor | ChoKα IC50 | ChoKβ IC50 | Selectivity (ChoKβ/ChoKα) | Reference(s) |
| This compound | 20 nM | 220 nM | 11-fold | [7] |
| RSM-932A (TCD-717) | 1 µM | 33 µM | 33-fold | [8] |
| EB-3D | 1 µM | Not Available | Not Available | [9][10] |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.
From this data, This compound emerges as a highly potent inhibitor of ChoKα, with an IC50 value in the nanomolar range, significantly lower than that of RSM-932A and EB-3D.[7][11]
Cellular Antiproliferative Activity
The efficacy of an inhibitor within a cellular context is typically measured by its half-maximal growth inhibitory concentration (GI50 or IC50) in cancer cell lines. This demonstrates the compound's ability to penetrate cells and inhibit the target in its native environment.
| Inhibitor | Cell Line | Antiproliferative Activity (GI50 / IC50) | Reference(s) |
| This compound | HeLa (Cervical Cancer) | <1 µM (PCho production) | [7] |
| RSM-932A (TCD-717) | HT-29 (Colon Cancer) | 1.3 µM (72h) | [8] |
| A549 (Lung Cancer) | 2.1 µM (72h) | [8] | |
| MDA-MB-231 (Breast Cancer) | 2.4 µM (72h) | [8] | |
| EB-3D | Jurkat (T-cell Leukemia) | Nanomolar range (GI50, 72h) | [9] |
| HepG2 (Liver Cancer) | 14.55 µM (GI50, 48h) | [9] |
Cellular activity can vary significantly based on the cell line and assay duration.
While direct comparison of antiproliferative activity is challenging due to variations in cell lines and experimental protocols, this compound demonstrates potent inhibition of its direct product, phosphocholine, in cells at sub-micromolar concentrations.[7] RSM-932A shows consistent micromolar antiproliferative activity across a range of solid tumor cell lines.[8] EB-3D is particularly potent in T-leukemia cell lines.[9]
Experimental Methodologies
Objective comparison requires standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate ChoKα inhibitors.
Experimental Workflow for ChoKα Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a ChoKα inhibitor involves a multi-stage process, from initial enzymatic screening to in vivo efficacy studies.
Protocol: ChoKα Enzymatic Activity Assay (Radiolabel Method)
This assay directly measures the catalytic activity of purified ChoKα and its inhibition by test compounds.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP (or the phosphorylation of radiolabeled [¹⁴C]-choline) to choline, forming radiolabeled phosphocholine. The amount of product is measured by scintillation counting.[12][13]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and [methyl-¹⁴C]choline.
-
Add test inhibitors at various concentrations to the wells of a microplate. Include a vehicle control (DMSO).
-
Add the purified ChoKα enzyme to all wells to start the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding cold EDTA solution).
-
Separate the radiolabeled phosphocholine product from the unreacted substrate (e.g., using ion-exchange chromatography or paper chromatography).
-
Quantify the radioactivity of the product using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cellular Antiproliferative Assay (SRB or MTT Assay)
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Principle: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content, while the MTT assay measures mitochondrial activity. Both provide a proxy for cell viability.[6][14]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test inhibitors dissolved in DMSO.
-
SRB solution or MTT reagent and solubilization solution (DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]
-
Treat the cells with a serial dilution of the test inhibitor. Include vehicle-treated controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB solution. Wash away unbound dye and solubilize the protein-bound dye with Tris base.[6]
-
For MTT Assay: Add MTT reagent to the wells and incubate until formazan (B1609692) crystals form. Solubilize the crystals with DMSO.[14]
-
Read the absorbance at the appropriate wavelength (e.g., 510 nm for SRB, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 or IC50 value.
Conclusion
The available data indicates that This compound is a highly potent ChoKα inhibitor with a significant advantage in biochemical potency over other inhibitors like RSM-932A and EB-3D.[7][8][10][11] Its ability to inhibit the production of phosphocholine in cancer cells at sub-micromolar concentrations underscores its potential as a strong candidate for further investigation.[7] While RSM-932A has the distinction of being the first ChoKα inhibitor to enter clinical trials, and EB-3D shows notable potency in hematological malignancies, the superior enzymatic inhibition of this compound makes it a valuable tool for researchers studying the role of ChoKα in cancer biology and a benchmark for the development of new therapeutics targeting this pathway.[9][15]
References
- 1. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the design of choline kinase α inhibitors and the molecular basis of their inhibition | ARAID [araid.es]
- 3. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 5. selective-inhibition-of-choline-kinase-simultaneously-attenuates-mapk-and-pi3k-akt-signaling - Ask this paper | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Reproducibility of V-11-0711-Induced Growth Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the choline (B1196258) kinase alpha (ChoKα) inhibitor, V-11-0711, focusing on the reproducibility of its growth arrest-inducing effects. We compare its performance with other notable ChoKα inhibitors, presenting supporting experimental data and detailed methodologies to aid in the critical evaluation and replication of these findings.
Introduction to this compound and Choline Kinase Inhibition
This compound is a potent and selective small molecule inhibitor of choline kinase alpha (ChoKα), an enzyme frequently overexpressed in various cancers. ChoKα catalyzes the phosphorylation of choline to phosphocholine (B91661), a critical step in the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting ChoKα, this compound disrupts phospholipid metabolism, leading to a reversible growth arrest in cancer cells.[1] This contrasts with other methods of ChoKα targeting, such as siRNA knockdown, which has been shown to induce apoptosis.[1] This suggests a non-catalytic scaffolding role for the ChoKα protein in cancer cell survival that is independent of its enzymatic activity.[1]
The reproducibility of in vitro experimental results is a cornerstone of scientific validity. In the context of drug discovery, understanding the variability of a compound's effect across different studies and laboratories is crucial for its development. This guide addresses the reproducibility of this compound by presenting available data and discussing the inherent challenges of inter-laboratory variability in cell-based assays.
Comparative Analysis of ChoKα Inhibitors
The following tables summarize the in vitro efficacy of this compound and two other well-characterized ChoKα inhibitors, MN58b and ICL-CCIC-0019.
Table 1: In Vitro Potency of ChoKα Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | GI50 (Cell Growth Assay) | Reference |
| This compound | ChoKα | 20 nM | HeLa | Not explicitly stated, but causes growth arrest | [1] |
| MN58b | ChoKα | Not explicitly stated | HCT-116 | equipotent to ICL-CCIC-0019 | [2][3] |
| ICL-CCIC-0019 | ChoKα | 0.27 ± 0.06 µM | HCT-116 | equipotent to MN58b | [2][3] |
| ICL-CCIC-0019 | ChoKα | Not explicitly stated | Panel of 60 cancer cell lines | Median GI50 of 1.12 µM | [4] |
Table 2: Observed Cellular Effects of ChoKα Inhibitors
| Compound | Cell Line(s) | Primary Effect | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |
| This compound | HeLa, MDA-MB-231 | Reversible growth arrest | Not specified | No | [2][3] |
| MN58b | Colorectal cancer cell lines | Antitumoral activity | Not specified | Yes (in combination with 5-FU) | [1][5][6] |
| ICL-CCIC-0019 | HCT-116 and other cancer cell lines | Growth inhibition | G1 arrest | Yes | [2][3][4] |
Reproducibility and Inter-Laboratory Variability
A critical aspect of preclinical drug evaluation is the reproducibility of its effects. While there are no dedicated inter-laboratory studies specifically on this compound, some insights can be drawn from the existing literature. One study noted that two independent laboratories found that this compound-induced reduction in phosphocholine levels was not sufficient to decrease cell viability in HeLa and MDA-MB-231 cells, in contrast to siRNA-mediated knockdown of ChoKα.[2][3] This observation across two different research groups suggests a degree of reproducibility in the finding that this compound primarily induces cytostatic rather than cytotoxic effects in these cell lines.
It is important to acknowledge the general challenges of inter-laboratory reproducibility in cell-based assays. Factors such as subtle differences in cell culture conditions, passage number, and reagent sources can contribute to variability in experimental outcomes. Studies on other compounds and analytical methods have highlighted that even with standardized protocols, inter-laboratory coefficients of variation can be significant.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound and other ChoKα inhibitors, detailed protocols for key experiments are provided below.
Cell Viability and Growth Arrest Assays
1. Crystal Violet Staining for Cell Number
-
Purpose: To determine the effect of compounds on cell proliferation and viability by staining total cellular protein.
-
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with 0.5% crystal violet solution in 25% methanol (B129727) for 20 minutes at room temperature.
-
Wash the plates extensively with water to remove excess stain.
-
Air dry the plates.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. MTT Assay for Metabolic Activity
-
Purpose: To assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Protocol:
-
Seed and treat cells in 96-well plates as described for the crystal violet assay.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis
1. Propidium (B1200493) Iodide Staining and Flow Cytometry
-
Purpose: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound of interest for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound-induced growth arrest.
Caption: General experimental workflow for comparing ChoKα inhibitors.
References
- 1. Combined 5-FU and ChoKα inhibitors as a new alternative therapy of colorectal cancer: evidence in human tumor-derived cell lines and mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 6. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of V-11-0711: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of V-11-0711, a potent and selective choline (B1196258) kinase alpha (ChoKα) inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of potent, biologically active small molecule inhibitors.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Waste Identification
Given its nature as a potent enzyme inhibitor, this compound should be treated as a potentially hazardous substance. All waste generated during its handling and use must be considered hazardous chemical waste. Proper identification and segregation are the foundational steps for safe disposal.
Waste Categorization and Disposal Containers
All waste materials contaminated with this compound must be segregated into appropriate, clearly labeled, and leak-proof containers. Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab consumables (e.g., weigh boats, pipette tips, tubes). | A designated, sealed, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound, such as stock solutions (e.g., in DMSO), experimental media, and the initial solvent rinsates from glassware decontamination. | A designated, sealed, leak-proof, and clearly labeled hazardous liquid waste container compatible with the solvents used. |
| Sharps Waste | Needles, syringes, scalpels, or any other sharp objects that are contaminated with this compound. | A designated, puncture-resistant, and clearly labeled sharps container for hazardous chemical waste. |
Experimental Protocol: Decontamination of Laboratory Glassware
A triple-rinse procedure is a standard and effective method for decontaminating glassware that has been in contact with potent chemical compounds.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol (B145695) or acetone, confirm compatibility with this compound and your experimental setup)
-
Three separate, labeled containers for the rinsate
-
Designated hazardous liquid waste container for this compound
Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the contaminated glassware. Swirl the solvent to ensure it comes into contact with all interior surfaces that may have been exposed to this compound. Transfer the solvent into the first rinsate container.
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent. Collect this second rinsate into the second designated container.
-
Third Rinse: Perform a final rinse with another fresh aliquot of solvent and collect the rinsate in the third container.
-
Waste Consolidation: Combine the contents of the three rinsate containers into the designated hazardous liquid waste container for this compound.
-
Final Cleaning: After the triple rinse, the glassware can typically be cleaned using standard laboratory detergents and washing procedures.
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is significant, alert others in the vicinity.
-
Wear Appropriate PPE: Before addressing the spill, don appropriate personal protective equipment, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.
-
Contain the Spill:
-
Solid Spills: For small spills of this compound powder, carefully sweep or use a specialized vacuum to collect the material. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into the designated hazardous solid waste container.
-
Liquid Spills: For liquid spills containing this compound, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to absorb the liquid. Place the absorbent material into the hazardous solid waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous liquid waste.
This compound Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling V-11-0711
Essential Safety and Handling Guide for V-11-0711
Disclaimer: As a novel research chemical, this compound lacks a comprehensive, publicly available Material Safety Data Sheet (MSDS). Therefore, this guidance is based on established best practices for handling potentially hazardous, uncharacterized compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Pre-Handling Preparations and Risk Assessment
Before working with this compound, it is crucial to:
-
Conduct a comprehensive risk assessment: Evaluate the potential hazards associated with the chemical and the experimental procedures.
-
Designate a controlled work area: All handling of this compound should occur in a specifically designated and clearly marked area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Ensure availability of safety equipment: Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Prepare for spills: Have a spill kit specifically designed for chemical spills readily available.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always use the full complement of recommended PPE to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently. |
| Eye and Face Protection | Safety goggles with side shields | Essential to protect against splashes and airborne particles. |
| Face shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities. | |
| Body Protection | Laboratory coat | A buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn at all times. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | NIOSH-approved respirator | A properly fitted N95 or higher-level respirator should be used when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Handling and Operational Procedures
-
Engineering Controls: All manipulations of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the compound, use a balance inside a fume hood or a ventilated balance safety enclosure.
-
Solution Preparation: Prepare solutions in the fume hood. Avoid creating aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations. Do not dispose of this compound down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety department.
Visual Guidance
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
